molecular formula C21H24N2O2 B1665591 Apovincamine CAS No. 4880-92-6

Apovincamine

Katalognummer: B1665591
CAS-Nummer: 4880-92-6
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: OZDNDGXASTWERN-CTNGQTDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apovincamine is an alkaloid.
This compound has been reported in Euglena gracilis with data available.
RN given refers to the (3alpha,14beta,16alpha)-isomer;  RN for cpd without isomeric designation not avail 5/90

Eigenschaften

IUPAC Name

methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDNDGXASTWERN-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023598
Record name Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4880-92-6
Record name Apovincamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4880-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apovincamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apovincamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APOVINCAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504R182ZX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Biological Activity of Apovincamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Apovincamine, a synthetic derivative of the Vinca alkaloid vincamine, and its derivatives represent a significant class of compounds with a wide spectrum of biological activities. Vinpocetine, the most prominent derivative, has been a cornerstone in the treatment of cerebrovascular disorders for decades. This technical guide provides an in-depth overview of the synthetic methodologies employed to create novel this compound derivatives and a comprehensive analysis of their diverse biological activities. We will explore key synthetic protocols, present quantitative biological data in a structured format, and detail the underlying mechanisms of action, including their modulation of critical signaling pathways. This document aims to serve as a vital resource for researchers engaged in the discovery and development of next-generation therapeutics based on the this compound scaffold.

Introduction

Vincamine is an indole alkaloid first isolated from the periwinkle plant, Vinca minor. While vincamine itself possesses antioxidant and hypoglycemic properties, its synthetic derivative, vinpocetine, was developed to enhance its pharmacological profile, particularly for treating cerebrovascular diseases.[1] this compound is the dehydrated form of vincamine and serves as a crucial intermediate and core scaffold for a multitude of derivatives. These compounds have garnered significant interest due to their potent effects as cerebral vasodilators, neuroprotective agents, anti-inflammatory molecules, and, more recently, as potential antiproliferative agents.[1][2][3]

The therapeutic potential of this class of compounds is vast, spanning from ischemic stroke and age-related memory impairment to type 2 diabetes and cancer.[2][4][5][6] This guide will detail the chemical strategies to access these complex molecules, summarize their biological effects with quantitative data, and illustrate the cellular pathways through which they exert their functions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into semi-synthesis from naturally occurring vincamine and total synthesis from simpler chemical precursors.[2][7] Modifications are typically introduced at several key positions to modulate the compound's activity, bioavailability, and target specificity, including the A-ring, the C-14 ester group, and the C-16 ethyl group.[2][8]

General Synthetic Workflow

The general workflow for developing new this compound derivatives involves the creation of the core this compound structure followed by functional group modifications to generate a library of novel compounds for biological screening.

G cluster_start Starting Materials cluster_core Core Scaffold Synthesis cluster_deriv Derivatization cluster_final Final Products Tryptamine Tryptamine This compound This compound / Apovincaminic Acid Tryptamine->this compound Total Synthesis Vincamine Vincamine Vincamine->this compound Semi-synthesis (Dehydration) A_Ring A-Ring Substitution This compound->A_Ring Ester C-14 Ester Modification This compound->Ester Ethyl C-16 Ethyl Alteration This compound->Ethyl Derivatives Library of Novel This compound Derivatives A_Ring->Derivatives Ester->Derivatives Ethyl->Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Key Synthetic Protocols

Protocol 1: Synthesis of Ethyl 10-methoxy-apovincaminate (cis-metabolite precursor) This multi-step synthesis builds the this compound core from a tryptamine derivative.[9][10]

  • Enamine Formation: 5-methoxytryptamine is reacted to form the corresponding Wenkert-enamine.

  • Pyranoindoloquinolizine Construction: The enamine is reacted with diethyl malonate and paraformaldehyde in the presence of triethylamine (Et3N) at 50°C in ethanol (EtOH).

  • Stereoselective Reduction & Deformylation: The resulting product is subjected to stereoselective reduction using hydrogen gas with a palladium on carbon catalyst (H2, Pd/C), followed by deformylation.

  • Hydrolysis & Oximation: The cis-diester is partially hydrolyzed with potassium hydroxide (KOH), and the resulting carboxylate is reacted with sodium nitrite (NaNO2) in acetic acid (AcOH) to form an oxime-ester.

  • Ring Closure/Deoximation: The final ring closure and deoximation are achieved by heating with p-toluenesulfonic acid (pTsOH) in toluene at 110°C to yield ethyl 10-methoxy-apovincaminate.

Protocol 2: Semi-synthesis of Vinpocetine from Vincamine Vinpocetine is efficiently prepared from vincamine via a dehydration reaction.[2][7]

  • Reaction Setup: Vincamine is dissolved in a suitable solvent such as toluene in a three-neck flask.

  • Dehydration: A dehydrating agent, such as polyphosphoric acid or methanesulfonic acid, is added. The mixture is heated under vacuum at temperatures ranging from 80°C to 120°C for several hours to yield this compound.[7]

  • Esterification: The resulting this compound is then subjected to esterification with ethanol, often catalyzed by thionyl chloride (SOCl2), to produce vinpocetine.[2]

Protocol 3: Transesterification for Novel Ester Derivatives This protocol is used to create derivatives with modified C-14 ester groups, such as the synthesis of (3R,16S)-2'-Hydroxyethyl 19-oxo-apovincaminate.[11]

  • Reactant Solubilization: (3R,16S)-19-Oxothis compound (0.9 g, 2.5 mmol) is dissolved in ethylene glycol (9 mL).

  • Catalysis: A catalytic amount of potassium tert-butoxide (0.05 g, 0.4 mmol) is added to the solution.

  • Reaction: The mixture is stirred at 100°C for 2 hours.

  • Workup: After cooling to room temperature, the reaction is quenched by adding a mixture of acetic acid and water to precipitate the product.

Biological Activities and Structure-Activity Relationships

This compound derivatives exhibit a remarkable range of pharmacological activities.

  • Vasodilatory and Cerebrovascular Effects: A primary application of these compounds is in improving cerebral blood flow.[3] Certain (nitrooxy)alkyl apovincaminates have been shown to enhance vertebral and femoral blood flow to a greater extent than vinpocetine itself.[2]

  • Neuroprotection and Cognitive Enhancement: Derivatives are widely used for neuroprotection in ischemic conditions and for treating age-related memory impairment.[2][3] They have demonstrated potent neuroprotective and antiamnesic activities in various preclinical models.[12]

  • Anti-inflammatory Activity: Vinpocetine is a known anti-inflammatory agent that acts by modulating the NF-κB signaling pathway.[2][8]

  • Antiproliferative Potential: Recent studies have highlighted the antiproliferative and anticarcinogenic properties of vinpocetine and its analogs, suggesting their potential as cancer therapeutics.[1][4][5]

  • Enzyme Inhibition: A key molecular target for many derivatives is phosphodiesterase type 1 (PDE1A). Inhibition of PDE1A leads to vasorelaxant effects.[4][13]

  • Pancreatic β-cell Protection: Certain derivatives have shown potent protective effects on pancreatic β-cells, suggesting a therapeutic avenue for type 2 diabetes.[6][14]

Quantitative Biological Data

The potency of this compound derivatives varies significantly with their structural modifications. The table below summarizes key quantitative data from biological assays.

Derivative Class / CompoundTarget / AssayPotency (IC50 / EC50)Fold-Improvement vs. Parent CompoundReference
Fluorophenyl-thiocarbamatePDE1A InhibitionIC50: 3.68 ± 0.21 μM~5-fold vs. Vinpocetine[2]
Para-methylphenyl substitutedPDE1A InhibitionIC50: 3.53 ± 0.25 μM~5-fold vs. Vinpocetine[4]
Morpholinecarbonyl-acylthiocarbamatePDE1A InhibitionIC50: 8.42 ± 0.67 μM-[2]
Vin-C01Pancreatic β-cell ProtectionEC50: 0.22 μM20-50-fold vs. Vincamine[4][6][14]
Vin-F03Pancreatic β-cell ProtectionEC50: 0.27 μM20-50-fold vs. Vincamine[4][6][14]

Mechanisms of Action & Signaling Pathways

The diverse biological effects of this compound derivatives are rooted in their ability to modulate specific intracellular signaling pathways.

The NF-κB Pathway in Inflammation

The anti-inflammatory effects of vinpocetine are primarily mediated through the inhibition of the IκB kinase (IKK) complex.[2] This inhibition prevents the degradation of IκB, which in turn sequesters the NF-κB transcription factor in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2][8]

G Stimulus Inflammatory Stimulus (e.g., SARS-CoV-2 - ACE2) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB, leading to degradation NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Vinpocetine Vinpocetine / Derivatives Vinpocetine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by vinpocetine derivatives.

The PI3K/Akt Pathway in Cell Survival

The protective effect of certain vincamine derivatives on pancreatic β-cells is achieved by modulating the IRS2/PI3K/Akt signaling pathway.[6][14] Activation of this pathway promotes cell survival and protects cells from apoptosis induced by stressors like streptozotocin.[6][14]

G Derivative This compound Derivative (e.g., Vin-C01, Vin-F03) Receptor Cell Surface Receptor Derivative->Receptor Activates IRS2 IRS2 Receptor->IRS2 PI3K PI3K IRS2->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Growth Akt->Survival Promotes

Caption: Activation of the PI3K/Akt cell survival pathway.

Key Experimental Methodologies

A typical drug discovery workflow for this compound derivatives involves synthesis, purification, characterization, and a cascade of biological assays.

G Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization InVitro In Vitro Screening (Enzyme Assays, Cell Viability) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Testing (Animal Models) SAR->InVivo Promising Compounds Lead Lead Compound Optimization InVivo->Lead Lead->Synthesis Iterative Design

Caption: Experimental workflow for this compound derivative development.

In Vitro Biological Assays

Protocol: Lipid Peroxidation (LPO) Assay (Antioxidant Activity) This assay measures the antioxidant effects of derivatives by quantifying the inhibition of lipid peroxidation.[12]

  • Tissue Preparation: Whole rat brain homogenates or microsomes are prepared.

  • Induction of LPO: Lipid peroxidation is induced using either an enzyme-catalyzed method (NADPH and Fe³⁺-ADP complex) or a non-enzymatic method (Fe²⁺).[2][12]

  • Incubation: The tissue preparation is incubated with the test derivative at various concentrations.

  • Quantification: The extent of lipid peroxidation is determined by measuring the formation of breakdown products, such as malondialdehyde (MDA), often via spectrophotometry at 532 nm.[12]

Protocol: Cell Viability Assay This assay is used to determine the protective or cytotoxic effects of the synthesized compounds.[4][6]

  • Cell Culture: A relevant cell line (e.g., pancreatic INS-1 cells, cancer cell lines) is cultured in appropriate media.

  • Treatment: Cells are treated with a range of concentrations of the this compound derivative. For protection assays, a stressor (e.g., streptozotocin) is co-administered.[6]

  • Incubation: Cells are incubated for a defined period (e.g., 24-48 hours).

  • Viability Measurement: Cell viability is assessed using standard methods such as MTT, XTT, or LDH release assays, which measure metabolic activity or membrane integrity.

In Vivo Biological Assays

Protocol: Passive Avoidance Task (Cognitive Function) This test is used to evaluate the effects of derivatives on learning and memory in animal models.[12]

  • Apparatus: A two-chambered box (one light, one dark) with an electrifiable grid floor in the dark chamber.

  • Training (Acquisition Trial): An animal (e.g., a rat) is placed in the light chamber. When it enters the dark chamber, a mild foot shock is delivered.

  • Treatment: Animals are administered the test compound or vehicle at specified times relative to the training trial.

  • Testing (Retention Trial): After a set period (e.g., 24 hours), the animal is returned to the light chamber, and the latency to enter the dark chamber is measured. A longer latency indicates improved memory of the aversive stimulus.

Conclusion

The this compound scaffold is a proven platform for the development of potent, biologically active molecules. The synthetic versatility allows for fine-tuning of pharmacological properties, leading to derivatives with enhanced potency and novel mechanisms of action. While the historical focus has been on cerebrovascular and neuroprotective effects, emerging research into their anti-inflammatory, antiproliferative, and metabolic regulatory roles opens exciting new avenues for therapeutic development. Future research will likely focus on optimizing the selectivity of these derivatives for specific targets, such as PDE isoforms or kinases within key signaling pathways, to develop next-generation drugs with improved efficacy and safety profiles for a wide range of human diseases.

References

Apovincamine: A Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apovincamine, a vinca alkaloid and a precursor to the cerebral vasodilator vinpocetine, presents unique challenges and considerations in pharmaceutical formulation due to its physicochemical properties. This technical guide provides an in-depth analysis of the aqueous solubility and stability of this compound, drawing upon available data for the compound and its close structural analogs, vincamine and vinpocetine. Due to a scarcity of direct studies on this compound, this guide leverages data from these related compounds to provide a comprehensive overview for research and development purposes. This document details experimental protocols for solubility and stability assessment, presents degradation pathways, and offers quantitative data in structured formats to aid in formulation development.

Physicochemical Properties of this compound

This compound is a complex indole alkaloid with the chemical formula C₂₁H₂₄N₂O₂ and a molecular weight of approximately 336.43 g/mol . Its structure, which includes a tetracyclic ring system and a methyl ester functional group, largely dictates its solubility and stability characteristics.

PropertyValueSource
Molecular FormulaC₂₁H₂₄N₂O₂[1][2][3]
Molecular Weight336.43 g/mol [1][2]
Predicted pKa7.82 ± 0.60[1]
AppearanceOff-White to Pale Grey Solid[1]
Melting Point160-162 °C[1]

Aqueous Solubility of this compound

Qualitative Solubility:

  • Aqueous Solutions: this compound is generally considered to have low aqueous solubility. The related compound, vincamine, is described as "sparingly soluble in aqueous solutions".

  • Organic Solvents: this compound is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in chloroform and methanol.[1][4]

Estimated Quantitative Solubility:

An estimated aqueous solubility for the structurally similar compound vincamine is 62 mg/L at 25 °C .[5] This value can serve as a preliminary estimate for this compound's solubility in neutral aqueous solutions. The solubility of this compound is expected to be pH-dependent due to its basic nitrogen atoms. At lower pH values, these nitrogens will be protonated, forming salts with increased aqueous solubility.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, primarily pH, temperature, and light. The primary degradation pathway is the hydrolysis of the methyl ester group.

pH-Dependent Stability and Degradation Pathways

Studies on vinpocetine (ethyl apovincaminate), which shares the same core structure as this compound but with an ethyl ester, reveal a clear pH-dependent degradation profile that is highly relevant to this compound. The principal degradation product of vinpocetine is apovincaminic acid, formed through hydrolysis of the ester linkage.[6] It is therefore reasonable to infer that the primary degradation product of this compound is also apovincaminic acid .

  • Acidic pH (pH 1-3): At acidic pH, the degradation of vinpocetine follows a consecutive reaction with a reversible step.[6] The degradation is catalyzed by hydrogen ions.

  • Neutral to Slightly Acidic pH (pH 3.5-6.0): In this range, the degradation of vinpocetine follows pseudo-first-order kinetics.[6] The rate of hydrolysis is influenced by buffer catalysis, with acetate and phosphate buffers shown to increase the degradation rate.[6]

  • Alkaline pH: While specific studies on this compound at alkaline pH are not available, ester hydrolysis is generally base-catalyzed. Therefore, the degradation of this compound is expected to be accelerated at higher pH values.

The proposed primary degradation pathway of this compound in aqueous solution is illustrated below:

This compound This compound Apovincaminic_Acid Apovincaminic Acid This compound->Apovincaminic_Acid Hydrolysis (H⁺ or OH⁻ catalysis)

Caption: Proposed primary degradation pathway of this compound.

Other Factors Affecting Stability
  • Temperature: As with most chemical reactions, the degradation of this compound is expected to be temperature-dependent. Increased temperatures will accelerate the rate of hydrolysis.

  • Light: Vinca alkaloids can be susceptible to photodegradation. Therefore, solutions of this compound should be protected from light.

  • Oxidation: While no significant oxygen effect was found on the degradation of vinpocetine, as a general precaution for complex organic molecules, protection from excessive exposure to oxygen is advisable.[6]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard pharmaceutical industry practices and information gathered from studies on related compounds.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound at various pH values.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Buffer_Prep Prepare aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) Excess_Apo Add excess solid this compound to each buffer solution Buffer_Prep->Excess_Apo Incubate Incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation Excess_Apo->Incubate Time_Points Sample at multiple time points (e.g., 24, 48, 72 hours) Incubate->Time_Points Filter Filter samples to remove undissolved solid Time_Points->Filter Quantify Quantify this compound concentration in the filtrate using a validated -indicating HPLC method Filter->Quantify Equilibrium Determine equilibrium solubility (concentration plateau) Quantify->Equilibrium cluster_instrument Instrumentation cluster_conditions Chromatographic Conditions cluster_output Output HPLC_System HPLC with UV or DAD detector Column Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm) HPLC_System->Column Separation Baseline separation of this compound and apovincaminic acid Column->Separation Mobile_Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium carbonate or sodium acetate, pH 4.0-7.0) and an organic modifier (e.g., acetonitrile or methanol) Flow_Rate Flow Rate: e.g., 1.0 mL/min Mobile_Phase->Flow_Rate Detection UV Detection: e.g., 270-280 nm Flow_Rate->Detection Injection_Volume Injection Volume: e.g., 20 µL Detection->Injection_Volume Quantification Quantification based on peak area Detection->Quantification

References

Vinpocetine: A Technical Guide on the Synthetic Ethyl Ester of Apovincamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinpocetine, a synthetic ethyl ester of apovincamine, is a well-documented nootropic and neuroprotective agent with a history of use in the management of cerebrovascular disorders and cognitive impairment.[1] Derived from the vinca alkaloid vincamine, found in the lesser periwinkle plant (Vinca minor), vinpocetine exhibits a multifactorial mechanism of action, primarily targeting phosphodiesterase type 1 (PDE1), voltage-gated sodium channels, and key inflammatory pathways.[2][3] This technical guide provides an in-depth overview of vinpocetine, consolidating key quantitative data, detailing experimental protocols for its synthesis and evaluation, and visualizing its core signaling pathways and experimental workflows.

Core Pharmacological Data

Vinpocetine's therapeutic effects are attributed to its ability to modulate several key cellular targets. The following tables summarize the quantitative data regarding its inhibitory activity and pharmacokinetic profile.

Table 1: Inhibitory Concentrations (IC50) of Vinpocetine
TargetIC50 ValueCell/SystemReference
Phosphodiesterase 1 (PDE1) Not explicitly stated in snippets, but is a known primary target.General[3][4]
Voltage-gated Na+ Channels 44.2 ± 14.6 µMCultured rat cerebrocortical neurons[5]
IκB Kinase (IKK) ~17 µMCell-free system[2]
CYP3A4 (recombinant) 2.80 ± 0.98 µMRecombinant human CYP3A4[6]
CYP2D6 (recombinant) 6.5 ± 1.1 µMRecombinant human CYP2D6[6]
P-glycoprotein (P-gp) 8.0 ± 0.45 µMMDCKII and hMDR1-MDCKII cells[6]
Table 2: Pharmacokinetic Parameters of Vinpocetine in Humans
ParameterValueAdministrationReference
Bioavailability (Oral) ~7%Oral[7]
Time to Peak Plasma Concentration (Tmax) 1-1.5 hoursOral[8]
Elimination Half-life (t½) ~4.83 hoursIntravenous[7]
Volume of Distribution (Vd) 246.7 ± 88.5 LOral[7]
Plasma Protein Binding 66%In human plasma[7]
Metabolism Extensive first-pass metabolism to apovincaminic acid (AVA)In the liver[9]
Excretion ~60% in urine, ~40% in fecesRadiolabelled studies[7]

Key Signaling Pathways

Vinpocetine's neuroprotective and anti-inflammatory effects are mediated through distinct signaling pathways. The following diagrams illustrate these mechanisms.

PDE1_Inhibition Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits GMP 5'-GMP PDE1->GMP cGMP cGMP cGMP->PDE1 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Cerebral Blood Flow ↑ PKG->Vasodilation Neuroprotection Neuroprotection PKG->Neuroprotection

Vinpocetine's Inhibition of the PDE1 Signaling Pathway.

NFkB_Inhibition cluster_inactive Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK_Complex->IkB_NFkB Phosphorylates IκB Vinpocetine Vinpocetine Vinpocetine->IKK_Complex Inhibits IkB IκB NFkB NF-κB NFkB_translocation NF-κB Translocation to Nucleus NFkB->NFkB_translocation IkB_NFkB->NFkB Releases Phosphorylated_IkB P-IκB IkB_NFkB->Phosphorylated_IkB Ubiquitination Ubiquitination & Degradation Phosphorylated_IkB->Ubiquitination Gene_Expression Pro-inflammatory Gene Expression ↓ NFkB_translocation->Gene_Expression Reduces

Vinpocetine's Anti-inflammatory Action via IKK/NF-κB Pathway Inhibition.

Experimental Protocols

The following section details the methodologies for the synthesis of vinpocetine and a key in vivo experiment to evaluate its neuroprotective efficacy.

Synthesis of Vinpocetine from Vincamine

This protocol describes a common semi-synthetic route to produce vinpocetine.[10][11]

Materials:

  • Vincamine

  • Anhydrous ethanol

  • Sodium ethoxide

  • Glacial acetic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • 30% Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Reaction kettle (500L)

  • Concentrator

  • Extraction tank

  • Crystallization tank

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Hydrolysis: Add 200 L of anhydrous ethanol, 50 kg of vincamine, and 3.0 kg of sodium ethoxide to the reaction kettle. Maintain the pH at approximately 14 and slowly raise the temperature to 70°C. Allow the reaction to proceed for 3 hours, monitoring the consumption of vincamine by TLC.

  • Dehydration: Cool the reaction mixture to below 10°C and adjust the pH to about 12 with glacial acetic acid. Raise the temperature to reflux and react for 2 hours. Monitor the disappearance of the vincamine acid intermediate by TLC.

  • Esterification: Cool the mixture to below 10°C and add acetic anhydride. Adjust the pH to approximately 7 with acetic acid and stir for 1 hour. Then, add concentrated sulfuric acid to adjust the pH to about 2 and heat to 65-75°C for 6-8 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Cool the reaction system to below 10°C and adjust the pH to about 7 with 30% sodium hydroxide solution.

  • Extraction and Purification: Concentrate the ethanol solution under reduced pressure. Add dichloromethane and water for extraction. Separate the organic phase, dry with anhydrous sodium sulfate, and recover the dichloromethane to obtain crude vinpocetine.

  • Crystallization: Dissolve the crude product in anhydrous ethanol, filter, and concentrate. Cool the filtrate to below 10°C for 2 hours to induce crystallization. Filter and dry the crystals to obtain pure vinpocetine.

In Vivo Neuroprotection Assessment: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This protocol is a widely used model to induce focal cerebral ischemia and assess the neuroprotective effects of compounds like vinpocetine.[12][13]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • Surgical microscope

  • Micro-surgical instruments

  • Silicone-coated monofilament suture

  • Sutures (e.g., 4-0 silk)

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (2%)

  • Vinpocetine solution for administration (e.g., intraperitoneal injection)

Procedure:

  • Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and maintain its body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and place a temporary ligature around the CCA.

    • Introduce the silicone-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion:

    • Maintain the occlusion for a predetermined period (e.g., 60-90 minutes for transient MCAO).

    • For reperfusion, withdraw the filament to restore blood flow. For permanent MCAO, the filament is left in place.

  • Vinpocetine Administration: Administer vinpocetine or vehicle at the desired dose and time point(s) relative to the MCAO procedure (e.g., pre-treatment, during ischemia, or post-reperfusion).

  • Neurological Assessment: At various time points post-MCAO, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animal and remove the brain.

    • Slice the brain into coronal sections and incubate them in a 2% TTC solution.

    • Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures in vinpocetine research.

MCAO_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Temp. Control) Start->Animal_Prep MCAO_Surgery MCAO Surgery (Filament Insertion) Animal_Prep->MCAO_Surgery Ischemia Ischemia Period MCAO_Surgery->Ischemia Vinpocetine_Admin Vinpocetine/Vehicle Administration MCAO_Surgery->Vinpocetine_Admin Pre-treatment Reperfusion Reperfusion (Filament Withdrawal) Ischemia->Reperfusion Ischemia->Vinpocetine_Admin Co-treatment Reperfusion->Vinpocetine_Admin Post-treatment Neuro_Assess Neurological Assessment Reperfusion->Neuro_Assess Vinpocetine_Admin->Neuro_Assess Euthanasia Euthanasia & Brain Collection Neuro_Assess->Euthanasia TTC_Staining TTC Staining & Infarct Volume Analysis Euthanasia->TTC_Staining End End TTC_Staining->End

Experimental Workflow for In Vivo Neuroprotection Studies using the MCAO Model.

InVitro_Neuroprotection_Workflow Start Start Cell_Culture Primary Neuronal Culture (e.g., Cortical Neurons) Start->Cell_Culture Vinpocetine_Pretreat Vinpocetine Pre-treatment Cell_Culture->Vinpocetine_Pretreat Glutamate_Insult Induction of Excitotoxicity (Glutamate Exposure) Vinpocetine_Pretreat->Glutamate_Insult Incubation Incubation Glutamate_Insult->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Cell_Viability Cell Viability Assay (e.g., MTT) Assessment->Cell_Viability LDH_Release LDH Release Assay Assessment->LDH_Release Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity) Assessment->Apoptosis_Assay End End Cell_Viability->End LDH_Release->End Apoptosis_Assay->End

Workflow for In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity.

Conclusion

Vinpocetine remains a compound of significant interest due to its pleiotropic mechanism of action that encompasses vasodilation, neuroprotection, and anti-inflammatory effects. Its ability to modulate multiple targets, including PDE1, voltage-gated sodium channels, and the NF-κB signaling pathway, underscores its potential therapeutic utility in a range of neurological and cerebrovascular conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of vinpocetine and related compounds. Further investigation into its clinical efficacy, particularly in well-designed, large-scale clinical trials, is warranted to fully elucidate its therapeutic potential.

References

Technical Guide: Apovincamine as a Precursor for the Synthesis of Vinpocetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, using apovincamine as a key precursor.[1][2] Vinpocetine is a well-established pharmaceutical agent used for the treatment of cerebrovascular disorders and cognitive impairment.[3][4] This document details the physicochemical properties of the compounds, experimental protocols for synthesis, and quantitative data on reaction conditions and yields.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the precursor and the final product is essential for process development and optimization. Vinpocetine is chemically known as ethyl apovincaminate.[5][6][7]

PropertyThis compoundVinpocetine
Chemical Formula C₂₁H₂₄N₂O₂[8][9]C₂₂H₂₆N₂O₂[5][10]
Molecular Weight 336.44 g/mol [9]350.45 g/mol [3]
CAS Number 4880-92-6[8]42971-09-5[5]
Appearance Crystalline solidWhite crystalline powder, odorless and tasteless[3][11]
Melting Point 160°-162°C[12]147-153°C[3]
Solubility Soluble in MethanolSoluble in chloroform and 96% ethanol; insoluble in water[11]
Synonyms cis-Apovincamine, Vinpocetine USP Related Compound B[12]Ethyl apovincaminate, Cavinton, Ceractin[5]

Synthesis of Vinpocetine from this compound

The conversion of this compound to Vinpocetine is a critical step in the semi-synthetic production of this pharmaceutical agent. The primary method involves the transesterification of this compound (methyl ester) to Vinpocetine (ethyl ester). For context, this compound itself is typically derived from vincamine through dehydration.[13][14]

The synthesis is a base-catalyzed transesterification where the methyl ester group of this compound is replaced by an ethyl group from ethanol.

Fig 1. Chemical transformation of this compound to Vinpocetine.

Experimental Protocols

The following protocols are derived from established synthesis methodologies, primarily from patent literature, which outlines a high-purity process.

This method describes a direct transesterification of this compound using sodium ethoxide in absolute ethanol.[13]

Materials:

  • This compound

  • Absolute Ethyl Alcohol

  • Sodium Ethoxide

  • Hydrochloric Acid (4mol/L)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a 5L three-necked flask, add 3L of absolute ethyl alcohol.[13]

  • Cooling: Place the flask in an ice-water bath and stir the ethanol for one hour.

  • Base Addition: Slowly add sodium ethoxide (180g, 2.66mol) to the cooled ethanol and continue stirring for 30 minutes.[13]

  • Precursor Addition: Add this compound (446g, 1.33mol) to the reaction mixture.[13]

  • Reaction: Transfer the reaction flask to an oil bath and heat to 80°C. Maintain the reaction for 12 hours.[13]

  • Work-up - Solvent Removal: After the reaction is complete, evaporate the majority of the solvent under reduced pressure.[13]

  • Acidification and Extraction: Pour the concentrated solution into hydrochloric acid (4mol/L, 800ml). Extract the aqueous phase with 500ml of ethyl acetate to remove organic impurities.[13]

  • Precipitation: Adjust the pH of the aqueous phase to 12. A solid product will precipitate out.[13]

  • Isolation and Drying: Filter the solid precipitate and dry it to obtain Vinpocetine.[13]

For achieving higher purity, recrystallization is a common final step.

Materials:

  • Crude Vinpocetine

  • Ethanol

Procedure:

  • Dissolve the crude Vinpocetine product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Filter the purified crystals and wash with a small amount of cold ethanol.

  • Dry the crystals under a vacuum. A yield of 67.6% can be achieved through this method.[3]

Reaction Conditions and Yields

Different methodologies for Vinpocetine synthesis have been reported, often starting from vincamine. The table below summarizes key parameters for semi-synthetic routes.

Starting MaterialCatalyst/ReagentSolventTemperatureTimeYieldPurityReference
VincamineSodium EthoxideEthanol70°C3 h~80%-[3]
VincamineFerric Chloride (Lewis Acid)Ethanol--80%-[3]
This compoundSodium EthoxideEthanol80°C12 h~76% (calculated)>99.5%[13]
Vincamine IntermediateSodium EthoxideEthanol80°C12 h71% (total)99%[15]
Apovincaminic Acid2-fluoro-1,3,5-trinitrobenzene / 4-dimethylaminopyridine---~90%-[3]

Mandatory Visualizations

The following diagram illustrates the logical flow from the precursor to the final, purified product as described in the experimental protocol.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start This compound & Absolute Ethanol reagents Add Sodium Ethoxide (Ice Bath) start->reagents 1. Prepare Mixture reaction Heat to 80°C (12 hours) reagents->reaction 2. Initiate Reaction evaporation Evaporate Solvent reaction->evaporation 3. Reaction Complete acid_extraction Acidify (HCl) & Extract (Ethyl Acetate) evaporation->acid_extraction 4. Isolate Aqueous Phase precipitation Basify to pH 12 acid_extraction->precipitation 5. Precipitate Product filtration Filter & Dry Solid precipitation->filtration 6. Isolate Product end_product Purified Vinpocetine (>99.5% Purity) filtration->end_product

Fig 2. Workflow for Vinpocetine synthesis and purification.

While not directly related to its synthesis, understanding the mechanism of action is crucial for drug development professionals. Vinpocetine's primary effects are mediated through the inhibition of phosphodiesterase type 1 (PDE1) and the NF-κB inflammatory pathway.[2][16]

G cluster_pde Vasodilation Pathway cluster_inflammation Anti-Inflammatory Pathway vinpocetine Vinpocetine pde1 Inhibits Phosphodiesterase 1 (PDE1) vinpocetine->pde1 ikk Inhibits IKK Activity vinpocetine->ikk cgmp ↑ cGMP / cAMP Levels pde1->cgmp vasodilation Cerebral Vasodilation & Increased Blood Flow cgmp->vasodilation ikb Prevents IκB Degradation ikk->ikb nfkB Blocks NF-κB Nuclear Translocation ikb->nfkB inflammation ↓ Pro-inflammatory Mediators nfkB->inflammation

Fig 3. Key signaling pathways modulated by Vinpocetine.

References

Apovincamine: A Comprehensive Pharmacological Profile and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincamine, a synthetic derivative of the vinca alkaloid vincamine, and its derivatives have been a subject of scientific inquiry for decades, primarily for their potential therapeutic applications in cerebrovascular disorders and cognitive deficits.[1][2][3] Vinpocetine, the ethyl ester of this compound, is a widely studied compound that is rapidly metabolized to its main active metabolite, cis-apovincaminic acid (cAVA).[4][5] This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, with a focus on their mechanisms of action, pharmacokinetic properties, and therapeutic potential. We will delve into the experimental evidence, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and drug development efforts in this area.

Pharmacological Profile

The pharmacological activity of this compound and its derivatives is multifaceted, targeting several key pathways involved in neuronal function and cerebral circulation.

Mechanism of Action

The primary mechanisms of action attributed to this compound derivatives, particularly vinpocetine and its metabolite cis-apovincaminic acid, include:

  • Phosphodiesterase Type 1 (PDE1) Inhibition: Vinpocetine is a selective inhibitor of PDE1, an enzyme that degrades cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1][6] Inhibition of PDE1 leads to increased intracellular levels of these second messengers in vascular smooth muscle cells, resulting in vasodilation and a subsequent increase in cerebral blood flow.[1]

  • Voltage-Gated Sodium Channel (VGSC) Blockade: this compound derivatives have been shown to block voltage-gated sodium channels.[7] This action may contribute to their neuroprotective effects by reducing excessive neuronal excitability.

  • Calcium Channel Modulation: Modulation of calcium channels has also been proposed as a mechanism contributing to the pharmacological effects of these compounds.[8][9][10]

  • Anti-inflammatory Effects: Vinpocetine has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response.[11][12] This is achieved through the direct targeting of IκB kinase (IKK), independent of PDE1 inhibition.[11]

Pharmacokinetics

The pharmacokinetic profile of vinpocetine and its primary metabolite, apovincaminic acid (AVA), has been studied in humans.

  • Absorption and Metabolism: Vinpocetine is absorbed orally and undergoes extensive first-pass metabolism, where it is hydrolyzed to its active metabolite, cis-apovincaminic acid.[13]

  • Distribution: Vinpocetine and its metabolites can cross the blood-brain barrier.[5]

  • Elimination: The elimination half-life of vinpocetine is approximately 2.12 hours in the aged, while the elimination half-life of AVA is significantly longer.[14] Pharmacokinetic studies have shown that both vinpocetine and AVA exhibit linear pharmacokinetics with no accumulation or autoinduction upon chronic administration.[15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the pharmacological effects of this compound and its derivatives.

CompoundTarget/AssayIC50 / ED50SpeciesReference
VinpocetinePDE1A Inhibition5.9 µMHuman (recombinant)[16]
Vinpocetine[3H]batrachotoxin binding (Na+ channel)0.34 µMRat (cortical synaptosomes)[7]
Vincamine[3H]batrachotoxin binding (Na+ channel)1.9 µMRat (cortical synaptosomes)[7]
Vincanol[3H]batrachotoxin binding (Na+ channel)10.7 µMRat (cortical synaptosomes)[7]
VinpocetineWhole-cell Na+ currents44.72 µMRat (cortical neurones)[7]
VincamineWhole-cell Na+ currents40 µMRat (cortical neurones)[7]
VinpocetineVeratridine-induced cell death0.49 µMRat (cortical cultures)[7]
VincamineVeratridine-induced cell death26 µMRat (cortical cultures)[7]
VincanolVeratridine-induced cell death33 µMRat (cortical cultures)[7]
VinpocetineMaximal electroshock-induced seizures27 mg/kg (i.p.)Mice[7]
VincamineMaximal electroshock-induced seizures15.4 mg/kg (i.p.)Mice[7]
VincanolMaximal electroshock-induced seizures14.6 mg/kg (i.p.)Mice[7]
VinpocetineNMDA/veratridine-induced excitotoxicity2-7 x 10-6 MRat (primary cortical cell culture)[2]

Therapeutic Potential

The pharmacological properties of this compound and its derivatives translate into several potential therapeutic applications, primarily in the realm of neurology.

Cerebrovascular Disorders and Ischemic Stroke

A significant body of evidence supports the use of vinpocetine in improving cerebral blood flow.[1][17][18][19] This effect is particularly beneficial in the context of ischemic stroke. In a rat model of permanent middle cerebral artery occlusion (MCAO), vinpocetine treatment (3 mg/kg, i.p.) significantly decreased infarct volume by 42%.[2] Clinical studies have also suggested that vinpocetine may improve outcomes in acute ischemic stroke patients.[20][21][22] A pilot study showed a reduction in poor outcomes at 3 months follow-up in patients treated with vinpocetine.[20][21] Another clinical trial is investigating the anti-inflammatory effects of vinpocetine in acute ischemic stroke patients.[23]

Neuroprotection

This compound derivatives exhibit significant neuroprotective effects. In a rat model of NMDA-induced neurotoxicity, both vinpocetine and its metabolite cis-apovincaminic acid (cAVA) effectively attenuated behavioral deficits and significantly decreased lesion size and microglial activation.[4][13][24] In vitro studies have further demonstrated that vinpocetine protects against glutamate- and NMDA-induced excitotoxicity.[2]

Cognitive Impairment and Dementia

The potential of this compound derivatives in treating cognitive impairment and dementia has been explored, though with mixed results. The rationale for their use is based on their ability to enhance cerebral blood flow and exert neuroprotective effects.[25] Some studies have suggested modest improvements in cognitive function.[18][19] However, a comprehensive review concluded that there is insufficient evidence to support the routine use of vinpocetine for dementia.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Neuroprotection: NMDA-Induced Entorhinal Cortex Lesion in Rats

This protocol is based on the methodology described by Nyakas et al. (2009).[4][24]

  • Animal Model: Adult male Wistar rats are used.

  • Lesion Induction:

    • Animals are anesthetized, and bilateral stereotaxic injections of N-methyl-D-aspartate (NMDA) are made into the entorhinal cortex.

  • Drug Administration:

    • NMDA-lesioned rats are treated with either vinpocetine or cis-apovincaminic acid (cAVA) at a dose of 10 mg/kg intraperitoneally.

    • The first dose is administered 60 minutes before the lesion induction, followed by treatments throughout 3 postoperative days.[4]

  • Behavioral Testing:

    • Following the termination of drug treatment, a battery of behavioral tests is conducted, including:

      • Novel object recognition

      • Social discrimination

      • Spontaneous alternation in a Y-maze

      • Spatial learning in the Morris water maze

  • Histological Analysis:

    • At the end of behavioral testing, animals are perfused with a fixative.

    • Brain sections are immunostained for neuron-specific nuclear protein (NeuN) to quantify the size of the excitotoxic neuronal lesion and for integrin CD11b to assess microglial activation around the lesion.[4]

In Vitro Neuroprotection: Measurement of Excitotoxicity in Primary Cortical Cell Culture

This protocol is based on the methodology described by Dezsi et al. (2002).[2]

  • Cell Culture: Primary cortical cell cultures are prepared from rat embryos.

  • Induction of Excitotoxicity:

    • Neurotoxicity is induced by exposing the cell cultures to:

      • Prolonged (24 h) or transient (15 min) glutamate.

      • Transient N-methyl-D-aspartate (NMDA).

      • Veratridine (0.1-1 mM).

  • Drug Treatment:

    • Vinpocetine is added to the cell cultures at various concentrations.

  • Measurement of Neurotoxicity:

    • Neurotoxicity is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

  • Data Analysis:

    • The dose-dependent inhibitory effect of vinpocetine is determined, and the IC50 value is calculated.

Measurement of Cerebral Blood Flow using Transcranial Doppler (TCD)

This protocol is based on the methodology described by Szilágyi et al. (2007).[18][19]

  • Patient Population: Patients with ischemic stroke or mild cognitive impairment.

  • TCD Measurement:

    • Blood flow velocity in the middle cerebral artery is measured using a transcranial Doppler device under resting conditions.

    • A second measurement is taken after 30 seconds of breath-holding to assess cerebrovascular reactivity.

  • Drug Administration:

    • Patients receive oral vinpocetine therapy for a specified duration (e.g., 12 weeks).

  • Follow-up Measurement:

    • TCD measurements are repeated after the treatment period.

  • Cognitive Assessment:

    • Cognitive functions are assessed using standardized psychometric tests such as the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).

    • The patient's general condition is scored using the Clinical Global Impression (CGI) scale.

  • Data Analysis:

    • Changes in blood flow velocity and cognitive scores from baseline are statistically analyzed.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound and its derivatives.

PDE1_Inhibition_Pathway This compound This compound Derivative (e.g., Vinpocetine) PDE1 Phosphodiesterase 1 (PDE1) This compound->PDE1 Inhibits cGMP cGMP PDE1->cGMP Degrades GTP GTP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates sGC Soluble Guanylyl Cyclase (sGC) sGC->GTP NO Nitric Oxide (NO) NO->sGC Activates Ca_channels L-type Ca2+ channels PKG->Ca_channels Inhibits Ca_influx Ca2+ Influx Ca_channels->Ca_influx Vasodilation Vasodilation & Increased Cerebral Blood Flow Ca_influx->Vasodilation Decreased

Caption: Signaling pathway of this compound derivative-induced vasodilation.

MCAO_Experimental_Workflow start Start mcao Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats start->mcao drug_admin Drug Administration (e.g., Vinpocetine 3 mg/kg i.p.) 30 min post-ischemia mcao->drug_admin behavioral Neurological Assessment (e.g., at 24 hours) drug_admin->behavioral euthanasia Euthanasia and Brain Sectioning behavioral->euthanasia staining 2,3,5-triphenyltetrazolium chloride (TTC) Staining euthanasia->staining analysis Infarct Volume Measurement and Analysis staining->analysis end End analysis->end

Caption: Experimental workflow for the MCAO model of ischemic stroke.

NFkB_Inhibition_Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB_NFkB IκB-NF-κB (cytoplasm) IKK_complex->IkB_NFkB Phosphorylates IκB This compound This compound Derivative (e.g., Vinpocetine) This compound->IKK_complex Inhibits IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB (cytoplasm) IkB_p->NFkB IκB degradation NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Gene_transcription Pro-inflammatory Gene Transcription (e.g., IL-1β, TNF-α) NFkB_nuc->Gene_transcription Induces Inflammation Inflammation Gene_transcription->Inflammation

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

This compound and its derivatives, particularly vinpocetine, exhibit a rich pharmacological profile with significant therapeutic potential, especially in the context of cerebrovascular disorders and neuroprotection. Their multifaceted mechanism of action, encompassing PDE1 inhibition, ion channel modulation, and anti-inflammatory effects, provides a strong rationale for their clinical investigation. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. Further research is warranted to fully elucidate the therapeutic efficacy of this compound and to develop novel derivatives with enhanced pharmacological properties. The visualization of key signaling pathways and experimental workflows provides a clear framework for understanding the complex biology underlying the effects of these promising compounds.

References

a synthetic ethyl ester of apovincamine, a vinca alkaloid obtained from the leaves of the Lesser Periwinkle (Vinca minor) and discovered in the late 1960s.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinpocetine, a synthetic ethyl ester of apovincamine, is a derivative of a vinca alkaloid originally isolated from the leaves of the Lesser Periwinkle (Vinca minor).[1][2] Discovered in the late 1960s, it has been utilized for decades in several European and Asian countries for the management of cerebrovascular disorders and cognitive deficits.[3][4] This technical guide provides an in-depth review of the chemical properties, synthesis, multifaceted mechanism of action, pharmacokinetics, and clinical applications of vinpocetine. Quantitative data are summarized in structured tables, and key experimental methodologies are detailed to support further research and development. Visual diagrams of its signaling pathways and a representative synthesis workflow are provided to facilitate a deeper understanding of its complex pharmacology and chemical origins.

Introduction

Vinpocetine ((3α, 16α)-eburnamenine-14-carboxylic acid ethyl ester) is a synthetic derivative of vincamine, an alkaloid found in the Lesser Periwinkle plant, Vinca minor.[1][5] The plant itself has a long history in traditional medicine for various ailments.[6] Vinpocetine was first synthesized in Hungary in the late 1960s and has since been investigated for its potential neuroprotective and cognitive-enhancing effects.[4] It is prescribed in many countries for conditions such as stroke, dementia, and other cerebrovascular disorders.[3][4] In the United States, it is available as a dietary supplement, although its regulatory status has been a subject of debate.[3]

Chemical Properties and Synthesis

Vinpocetine is the ethyl ester of this compound. Its synthesis typically involves the modification of vincamine, which is extracted from Vinca minor leaves.[1][7] The process can involve a one-pot synthesis from vincamine using Lewis acids to catalyze both transesterification and dehydration.[1] Another described method involves the dehydration of vincamine to this compound, followed by transesterification.[7]

Representative Synthetic Pathway

A common synthetic route involves the conversion of vincamine to vinpocetine. One method includes the dehydration of vincamine to form an intermediate, followed by esterification.[7][8]

Synthesis_Workflow Vincamine Vincamine (from Vinca minor) Dehydration Dehydration (e.g., Polyphosphoric acid) Vincamine->Dehydration This compound This compound Intermediate Dehydration->this compound Transesterification Transesterification (e.g., Sodium ethoxide in ethanol) This compound->Transesterification Vinpocetine Vinpocetine Transesterification->Vinpocetine

A simplified workflow for the synthesis of Vinpocetine from Vincamine.

Mechanism of Action

Vinpocetine exhibits a multimodal mechanism of action, targeting several key pathways involved in cerebrovascular function and neuronal protection.[9][10] Its primary effects include selective enhancement of cerebral blood flow, neuroprotection against hypoxic and ischemic insults, and anti-inflammatory activity.[4][9]

Key Molecular Targets

The neuroprotective and cognitive-enhancing effects of vinpocetine are attributed to its interaction with multiple molecular targets:

  • Phosphodiesterase Type 1 (PDE1) Inhibition : Vinpocetine is a selective inhibitor of Ca2+-calmodulin-dependent cGMP-phosphodiesterase (PDE1).[9] This inhibition leads to an increase in intracellular cGMP levels in vascular smooth muscle, resulting in vasodilation and increased cerebral blood flow.[9][10]

  • Voltage-gated Sodium Channel (VGSC) Blockade : Vinpocetine has been shown to block voltage-dependent neuronal Na+ channels, which contributes to its neuroprotective effects by reducing excitotoxicity.[4][9]

  • Inhibition of IKK/NF-κB Signaling : Vinpocetine exerts anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex.[4] This prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory molecules.[4][11]

Signaling_Pathways cluster_0 Vasodilation Pathway cluster_1 Neuroprotection Pathway cluster_2 Anti-inflammatory Pathway Vinpocetine1 Vinpocetine PDE1 PDE1 Inhibition Vinpocetine1->PDE1 inhibits cGMP ↑ cGMP PDE1->cGMP leads to Vasodilation Cerebral Vasodilation (↑ Blood Flow) cGMP->Vasodilation Vinpocetine2 Vinpocetine VGSC Na+ Channel Blockade Vinpocetine2->VGSC blocks Excitotoxicity ↓ Neuronal Excitotoxicity VGSC->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Vinpocetine3 Vinpocetine IKK IKK Inhibition Vinpocetine3->IKK inhibits NFkB ↓ NF-κB Activation IKK->NFkB Inflammation ↓ Inflammatory Response NFkB->Inflammation

Key signaling pathways modulated by Vinpocetine.

Pharmacokinetics

Vinpocetine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-1.5 hours.[12] Its oral bioavailability is relatively low and can be significantly influenced by food intake, ranging from 7% on an empty stomach to as high as 60% with food.[13][14] The drug can cross the blood-brain barrier to exert its effects on the central nervous system.[4][15] Vinpocetine is extensively metabolized in the liver to its main and active metabolite, apovincaminic acid (AVA).[13][14]

Pharmacokinetic Parameters
ParameterValueSpeciesRouteReference
Elimination Half-life (t½) 4.7 ± 2.13 hHumanIV[15]
4.83 h (β-phase)HumanIV[12]
~1-2.5 hHumanOral[13][14]
Total Clearance 0.79 ± 0.11 L/h/kgHumanIV[15]
Volume of Distribution (Vdss) 2.1 L/kgHumanIV[12]
Time to Peak Plasma Conc. (Tmax) 1-1.5 hHumanOral[12][14]
Oral Bioavailability 56.6 ± 8.9% (with food)HumanOral[12]
7% (fasting) to 60% (with food)HumanOral[13][14]

Clinical Evidence and Applications

Vinpocetine has been the subject of numerous clinical trials, primarily for cognitive impairment and cerebrovascular disorders.[3][16] While some studies have shown statistically significant benefits in patients with dementia, a 2003 Cochrane meta-analysis concluded that the evidence was inconclusive to support its widespread clinical use, citing the small scale and age of the trials.[11][17] More recent studies continue to explore its efficacy.

Summary of Clinical Trial Data for Cognitive Impairment
DrugDosage(s)Trial DurationPatient PopulationKey Outcome Measures & ResultsReferences
Vinpocetine 30-60 mg/day12-52 weeksMild to moderate dementia / organic psychosyndromeClinical Global Impression (CGI) Scale: Some older, smaller studies reported significant improvement over placebo.[11]
30, 45, or 60 mg/day1 yearAlzheimer's DiseaseFailed to improve cognition or overall functioning in an open-label trial.[17]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments related to vinpocetine's characterization.

Protocol for In Vitro PDE1 Inhibition Assay
  • Enzyme and Substrate Preparation : Recombinant human PDE1 enzyme is used. The substrate, [³H]-cGMP, is prepared in an appropriate assay buffer.

  • Compound Preparation : Vinpocetine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Assay Reaction : The reaction is initiated by adding the PDE1 enzyme to a mixture of the assay buffer, [³H]-cGMP, and the test compound (vinpocetine) or vehicle control. The reaction is typically incubated at 30°C for a specified time.

  • Termination and Separation : The reaction is terminated, and the product, [³H]-5'-GMP, is separated from the unreacted substrate using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).

  • Data Analysis : The amount of [³H]-5'-GMP produced is quantified using a scintillation counter. The percentage of inhibition at each vinpocetine concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Protocol for In Vivo Cerebral Blood Flow Measurement in a Rat Model
  • Animal Preparation : Male Sprague-Dawley rats are anesthetized. The femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively. The head is fixed in a stereotaxic frame.

  • Cerebral Blood Flow (CBF) Measurement : A laser Doppler flowmetry probe is placed on the exposed skull over the cortical region of interest to continuously monitor regional CBF.

  • Drug Administration : After a baseline CBF recording is established, vinpocetine (at various doses) or a vehicle control is administered intravenously.

  • Data Collection and Analysis : CBF is recorded continuously before, during, and after drug administration. The percentage change in CBF from baseline is calculated for each dose of vinpocetine. Statistical analysis is performed to determine the significance of the observed changes.

Safety and Regulatory Status

Vinpocetine is generally considered to have a favorable safety profile in clinical use.[2] Reported side effects are typically mild and may include flushing, nausea, dizziness, and transient changes in blood pressure.[3] However, the FDA has issued a warning that vinpocetine may cause miscarriage or harm fetal development and should be avoided by women who are pregnant or may become pregnant.[3] In the United States, vinpocetine is sold as a dietary supplement, but the FDA has tentatively concluded that it does not meet the statutory definition of a dietary ingredient.[3]

Conclusion

Vinpocetine is a pharmacologically complex compound with a well-defined mechanism of action that involves the modulation of cerebral blood flow, neuroprotection, and anti-inflammatory pathways. Its favorable pharmacokinetic profile, including its ability to cross the blood-brain barrier, makes it a compelling molecule for the treatment of cerebrovascular and cognitive disorders. While its clinical efficacy for cognitive enhancement remains a subject of ongoing investigation, the existing body of research provides a strong foundation for further exploration and development. This guide has synthesized the available technical data to serve as a comprehensive resource for the scientific community.

References

a synthetic derivative of the Vinca minor alkaloid vincamine, has been used now for decades for prevention and treatment of cerebrovascular diseases predisposing to development of dementia.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, has been utilized for decades in the prevention and treatment of cerebrovascular diseases that can lead to dementia.[1] This document provides an in-depth technical overview of its core mechanisms, pharmacological properties, and clinical evidence. It summarizes quantitative data from key studies, details experimental protocols, and visualizes complex biological pathways and workflows. While preclinical data and some clinical studies suggest neuroprotective and cognitive-enhancing effects, a comprehensive analysis reveals that the evidence for its clinical efficacy in dementia is inconclusive, highlighting the need for larger, more rigorous trials.[2][3]

Introduction

Vinpocetine is a synthetic ethyl ester of apovincamine, an alkaloid derived from the lesser periwinkle plant, Vinca minor.[2] Developed in Hungary in the 1970s, it has been used in many European and Asian countries for treating cerebrovascular disorders like stroke and cognitive decline.[1] Its ability to cross the blood-brain barrier allows it to exert multiple effects on the central nervous system.[1] The primary proposed benefits of vinpocetine stem from its ability to enhance cerebral blood flow, improve brain metabolism, and provide neuroprotection through various molecular mechanisms.[4][5] Despite its long history of use, it has not been approved by major regulatory bodies for the treatment of cognitive impairment, and its status is often that of a dietary supplement.[2][6]

Mechanism of Action

Vinpocetine's neuroprotective and cognitive-enhancing effects are attributed to a multi-targeted mechanism of action. It does not rely on a single pathway but rather a combination of effects that collectively improve cerebrovascular health and neuronal resilience.

Key Molecular Targets:

  • Phosphodiesterase Type 1 (PDE1) Inhibition: Vinpocetine is a selective inhibitor of the Ca2+-calmodulin-dependent phosphodiesterase type 1 (PDE1).[7][8] By inhibiting PDE1, it increases the intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[8] In vascular smooth muscle, elevated cGMP leads to vasodilation, reduced cerebral vascular resistance, and a subsequent increase in cerebral blood flow without significantly affecting systemic blood pressure.[7][9]

  • Voltage-Gated Sodium Channel (VGSC) Blockade: Vinpocetine inhibits voltage-dependent Na+ channels.[1][7] This action helps to stabilize neuronal membranes and reduce the excessive neuronal excitability that leads to excitotoxicity, a common pathway of cell death in ischemic events.[8]

  • Anti-inflammatory Activity via IKK/NF-κB Pathway Inhibition: Vinpocetine has potent anti-inflammatory effects. It directly inhibits the IκB kinase (IKK) complex, which is a central regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] By preventing the degradation of IκB, it sequesters the NF-κB transcription factor in the cytoplasm, blocking the expression of pro-inflammatory mediators like TNF-α.[1][8]

  • PI3K/AKT Pathway Modulation: Recent studies suggest that vinpocetine can activate the PI3K/AKT signaling pathway. This activation is linked to the phosphorylation of astrocytic connexin 43 (Cx43), which may play a role in protecting neurons from ischemia-reperfusion injury.[10]

These actions collectively contribute to enhanced cerebral metabolism, characterized by increased glucose and oxygen uptake by the brain and stimulated ATP production.[1][2]

Signaling and Mechanistic Pathways

The multifaceted action of vinpocetine can be visualized through its impact on distinct but interconnected cellular signaling pathways.

Vinpocetine_Mechanism_of_Action cluster_0 Vinpocetine Actions cluster_1 Molecular Targets cluster_2 Downstream Effects cluster_3 Physiological Outcomes Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits VGSC Voltage-Gated Na+ Channels Vinpocetine->VGSC Blocks IKK IKK Complex Vinpocetine->IKK Inhibits PI3K PI3K Vinpocetine->PI3K Activates cGMP ↑ cGMP / cAMP PDE1->cGMP Degrades Na_Influx ↓ Na+ Influx VGSC->Na_Influx Mediates NFkB ↓ NF-κB Activation IKK->NFkB Activates AKT ↑ p-AKT PI3K->AKT Activates Vasodilation Cerebral Vasodilation (↑ Blood Flow) cGMP->Vasodilation Neuroprotection Neuroprotection (↓ Excitotoxicity) Na_Influx->Neuroprotection Anti_Inflammation Anti-inflammation NFkB->Anti_Inflammation Cell_Survival ↑ Cell Survival (via Astrocyte Cx43) AKT->Cell_Survival

Caption: Multi-target mechanism of action for vinpocetine.

Pharmacokinetics and Metabolism

Vinpocetine is absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism. Its primary and active metabolite is apovincaminic acid (AVA).[11] The drug's short half-life necessitates multiple daily doses to maintain therapeutic concentrations.[6]

Parameter Vinpocetine (Oral) Apovincaminic Acid (AVA) (from Oral Vinpocetine) Reference
Bioavailability ~6.7%-[12]
Half-life (t½) 2 to 4 hours-[6]
Time to Peak (tmax) 2.33 hours2.41 hours[12]
Peak Concentration (Cmax) 1.71 x 10⁻⁸ mol L⁻¹ (for 20 mg dose)6.39 x 10⁻⁷ mol L⁻¹ (for 20 mg dose)[12]
Area Under Curve (AUC) 4.60 x 10⁻⁸ mol L⁻¹ h (for 20 mg dose)1.92 x 10⁻⁶ mol L⁻¹ h (for 20 mg dose)[12]
Blood-Brain Barrier Crosses-[1]

Table 1: Summary of Pharmacokinetic Parameters in Elderly Subjects.

Clinical Efficacy in Cognitive Impairment and Dementia

The clinical evidence for vinpocetine's efficacy in treating dementia is mixed and largely considered inconclusive.[2] Most trials were conducted before the establishment of modern diagnostic criteria for dementia subtypes.[3]

A key 2003 Cochrane meta-analysis, which remains a central reference, evaluated three randomized controlled trials involving 583 patients with mild to moderate dementia or "organic psycho-syndrome."[2][13] The analysis found a statistically significant benefit for vinpocetine at doses of 30-60 mg/day compared to placebo on global impression scales. However, the authors concluded that the evidence was insufficient to support clinical use due to the small size, short duration, and methodological limitations of the included studies.[2][14] A later trial in Alzheimer's patients using up to 60 mg per day showed no cognitive improvement.[13]

Study/Analysis Patient Population Dosage(s) Trial Duration Key Outcome Measures & Results Reference
Cochrane Review (3 RCTs)583 patients with mild to moderate dementia/organic psycho-syndrome30-60 mg/day12-16 weeks (one study to 1 year)Statistically significant improvement on Clinical Global Impression (CGI) and Syndrom-Kurztest (SKT) for memory and attention. Evidence deemed inconclusive.[2][13]
Thal et al., 198915 Alzheimer's disease patients30, 45, and 60 mg/day1 yearNo improvement in cognition based on psychometric testing or CGI measures.[13]
Zhang et al., 201760 patients with acute ischemic strokeIntravenous Vinpocetine-Reduced NF-κB signaling and pro-inflammatory mediators; better recovery of neurological function.[1]

Table 2: Summary of Key Clinical Trials and Meta-Analyses.

Experimental Protocols

To facilitate future research and replication, this section outlines a generalized protocol for a clinical trial based on methodologies described in the literature.[3]

Protocol: Randomized Controlled Trial for Mild to Moderate Dementia
  • Study Objective: To evaluate the efficacy and safety of Vinpocetine (30-60 mg/day) compared to placebo in improving cognitive function in patients with mild to moderate dementia (e.g., Alzheimer's or Vascular type).

  • Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population:

    • Inclusion Criteria: Male and female outpatients aged 50-85 years; diagnosis of mild to moderate dementia according to DSM-5 criteria; Mini-Mental State Examination (MMSE) score between 15 and 26.

    • Exclusion Criteria: Severe dementia or other major psychiatric/neurological disorders; significant unstable medical conditions; use of other nootropic agents or acetylcholinesterase inhibitors.

  • Intervention:

    • Group 1: Vinpocetine 10 mg, three times daily (30 mg/day).

    • Group 2: Vinpocetine 20 mg, three times daily (60 mg/day).

    • Group 3: Placebo, three times daily.

  • Outcome Measures:

    • Primary: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

    • Secondary: Change from baseline in the Clinical Global Impression of Change (CGI-C), MMSE, and Neuropsychiatric Inventory (NPI).

  • Statistical Analysis: Analysis of covariance (ANCOVA) will be used to compare the change from baseline in outcome scores between treatment groups, with baseline score as a covariate.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (ADAS-Cog, MMSE, etc.) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Vinpocetine 30mg/day) Randomization->GroupA GroupB Group B (Vinpocetine 60mg/day) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Treatment 24-Week Double-Blind Treatment GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Assessments (Weeks 4, 12, 24) Treatment->FollowUp DataAnalysis Data Unblinding & Statistical Analysis FollowUp->DataAnalysis Results Results Interpretation DataAnalysis->Results

Caption: Generalized workflow for a randomized clinical trial.

Safety and Tolerability

Across numerous studies, vinpocetine has been shown to be well-tolerated.[2][15] Adverse effects are generally mild and infrequent.[6]

  • Commonly Reported Side Effects: Facial flushing, dry mouth, drowsiness, headache, insomnia, anxiety, dizziness, nausea, and indigestion.[6]

  • Contraindications: Caution is advised for patients on anticoagulant medications due to potential effects on platelet aggregation.[6][16] It should be avoided during pregnancy and lactation.[6]

  • Long-term Safety: While short-term use appears safe, robust data on the safety of chronic, long-term administration is lacking.[13]

Conclusion and Future Directions

Vinpocetine is a pharmacologically active compound with a compelling, multi-target mechanism of action that includes cerebral vasodilation, anti-inflammatory effects, and direct neuroprotection.[1][7] Preclinical and in vitro studies provide a strong rationale for its use in cerebrovascular diseases.

However, the translation of these mechanisms into clear clinical benefits for dementia prevention and treatment remains inconclusive.[2] The existing clinical trial data, while showing some positive signals, is hampered by the age and methodological limitations of the studies.

For drug development professionals and researchers, the path forward requires modern, large-scale, and long-duration clinical trials that adhere to current diagnostic standards for well-defined patient populations (e.g., vascular dementia vs. Alzheimer's disease). Such studies are essential to definitively establish the therapeutic utility of vinpocetine in the management of cognitive decline and to validate its promising mechanisms of action in a clinical setting.

References

a synthetic derivative of the Vinca minor alkaloid vincamine is currently prescribed for the treatment of disorders arising from cerebrovascular and cerebral neurodegenerative diseases leading ultimately to dementia in the elderly.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, has been utilized for decades in several countries for the management of cerebrovascular and cerebral neurodegenerative diseases that can lead to dementia. Its multifaceted mechanism of action, encompassing cerebral blood flow enhancement, neuroprotection, and anti-inflammatory effects, makes it a compound of significant interest in the field of neuroscience and drug development. This technical guide provides an in-depth overview of the core scientific principles underlying Vinpocetine's therapeutic effects, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its key signaling pathways. The evidence for its clinical efficacy in dementia is primarily based on older studies, and while some show modest benefits, the overall consensus points to the need for larger, more robust clinical trials.[1]

Introduction

Vinpocetine (ethyl apovincaminate) is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor).[2] It has been prescribed for the treatment of disorders arising from cerebrovascular and cerebral neurodegenerative diseases, which can ultimately lead to dementia in the elderly.[3] Vinpocetine is known to cross the blood-brain barrier and exerts its effects through several mechanisms, including the inhibition of phosphodiesterase type 1 (PDE1), blockade of voltage-gated sodium channels, and modulation of inflammatory pathways.[2][4] This guide will delve into the technical details of these mechanisms, supported by data from preclinical and clinical studies.

Mechanism of Action

Vinpocetine's therapeutic effects are attributed to a combination of pharmacological actions that collectively contribute to improved cerebral metabolism and neuroprotection.

Cerebral Blood Flow Enhancement

A primary and well-established effect of Vinpocetine is its ability to selectively increase cerebral blood flow and oxygen utilization without significantly altering systemic circulation.[4] This is largely attributed to its inhibition of phosphodiesterase type 1 (PDE1).[5]

  • PDE1 Inhibition: PDE1 is a calcium/calmodulin-dependent enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, Vinpocetine leads to an accumulation of cGMP in vascular smooth muscle cells, resulting in vasodilation and increased cerebral blood flow.[4][6]

Neuroprotection

Vinpocetine exhibits direct neuroprotective properties through multiple pathways:

  • Sodium Channel Blockade: Vinpocetine blocks voltage-gated sodium channels in a state-dependent manner, showing a higher affinity for the inactivated state of the channel.[7] This action helps to reduce neuronal excitotoxicity, a common pathway of cell death in ischemic and neurodegenerative conditions.[8] The inhibition of sodium channels can prevent the excessive influx of sodium and subsequent calcium overload in neurons.[9]

  • Anti-inflammatory Effects: Vinpocetine has demonstrated potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. It directly targets the IκB kinase (IKK), preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.[10] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies on Vinpocetine.

Table 1: Preclinical Efficacy of Vinpocetine
ParameterModel/AssayResultReference(s)
PDE1A Inhibition (IC50) Recombinant human PDE1A~10-20 µM[2]
IKK Inhibition (IC50) In vitro kinase assay~17 µM[2]
Sodium Channel Blockade (IC50) Rat cortical neurons (whole-cell patch clamp)44.2 ± 14.6 µM[8]
Rat NaV1.8 channels (depolarized)3.5 µM[12][13]
Rat NaV1.8 channels (hyperpolarized)10.4 µM[12][13]
Neuroprotection Rat model of permanent MCAO42% reduction in infarct volume (3 mg/kg, i.p.)
Glutamate-induced excitotoxicity (IC50)2-7 x 10-6 M
Anti-inflammatory Effect TNF-α-stimulated NF-κB activity (IC50)~25 µM[2]
Table 2: Summary of Key Clinical Trials of Vinpocetine in Dementia
Study (Year)Patient PopulationDosageDurationKey Outcome Measures & ResultsReference(s)
Meta-analysis (Cochrane, 2003)583 patients with mild to moderate dementia30-60 mg/day12-52 weeksStatistically significant improvement on Clinical Global Impression (CGI) scale for 30 mg/day (OR 2.50) and 60 mg/day (OR 2.77) vs. placebo. Statistically significant improvement on Syndrom-Kurztest (SKT) for 30 mg/day and 60 mg/day vs. placebo. Authors concluded evidence is inconclusive to support clinical use due to limitations of trials.[5]
Thal et al. (1989)15 Alzheimer's disease patients30, 45, and 60 mg/day1 yearNo improvement in cognition on psychometric testing or CGI at any dose.
Zhang et al. (2017)60 patients with acute ischemic strokeIntravenous VinpocetineNot specifiedImproved neurological function, better clinical outcomes, and reduced NF-κB signaling activation and pro-inflammatory mediator expression.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Vinpocetine.

In Vitro Protocols
  • Enzyme and Substrate Preparation: Use recombinant human PDE1A as the enzyme source. Prepare the substrate, cGMP, in a suitable buffer.

  • Compound Incubation: Pre-incubate varying concentrations of Vinpocetine with the PDE1A enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate.

  • Reaction Termination and Detection: After a defined incubation period, terminate the reaction. Quantify the remaining cGMP or the product of its hydrolysis (GMP) using methods like HPLC or a commercial assay kit.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting the enzyme activity against the Vinpocetine concentration.

  • Cell Preparation: Culture cells expressing the desired voltage-gated sodium channel subtype (e.g., rat cortical neurons or HEK-293 cells transfected with a specific channel).

  • Solutions: Prepare an external solution containing physiological concentrations of ions (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4) and an internal (pipette) solution (e.g., 140 mM CsF, 10 mM NaCl, 1 EGTA, 10 mM HEPES, pH 7.2). Prepare a stock solution of Vinpocetine in DMSO.

  • Electrophysiological Recording: Achieve a whole-cell patch clamp configuration on a target cell. Clamp the membrane potential at a holding potential of -90 mV.

  • Data Acquisition: Apply depolarizing voltage steps to elicit sodium currents before and after the application of various concentrations of Vinpocetine. To assess state-dependency, vary the holding potential.

  • Data Analysis: Measure the peak amplitude of the sodium current in the absence and presence of Vinpocetine to calculate the percentage of inhibition and determine the IC50 value.[7]

  • Cell Transfection: Transfect a suitable cell line (e.g., vascular smooth muscle cells) with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment: Pre-treat the transfected cells with different concentrations of Vinpocetine for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition of NF-κB activity by Vinpocetine.

In Vivo Protocols
  • Animal Model: Use adult male Wistar rats.

  • Ischemia Induction: Induce permanent MCAO by inserting a filament to occlude the middle cerebral artery.

  • Drug Administration: Administer Vinpocetine (e.g., 3 mg/kg, i.p.) or vehicle 30 minutes post-ischemia.

  • Assessment of Infarct Volume: After a set period (e.g., 24 hours), euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white.

  • Data Analysis: Quantify the infarct volume using image analysis software.

  • Animal Model: Use adult male Wistar rats.

  • Aβ Preparation and Injection: Prepare aggregated Aβ peptide and stereotactically inject it into the cerebral ventricles.

  • Drug Administration: Administer Vinpocetine or vehicle according to the experimental design (e.g., pre-treatment or post-treatment).

  • Behavioral Testing: Conduct behavioral tests such as the Morris water maze to assess spatial learning and memory.

  • Histological Analysis: After behavioral testing, euthanize the animals and perform immunohistochemical analysis of brain tissue to assess neuronal loss and inflammation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Vinpocetine and a typical experimental workflow.

PDE1_Inhibition_Pathway Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits cGMP cGMP PDE1->cGMP Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP Vasodilation Vasodilation PKG->Vasodilation CBF Increased Cerebral Blood Flow Vasodilation->CBF

Vinpocetine's PDE1 Inhibition Pathway.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_active Active NF-κB IkB->NFkB_active Degrades & Releases NFkB_IkB NF-κB-IκB Complex NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates Vinpocetine Vinpocetine Vinpocetine->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes

Vinpocetine's Anti-inflammatory NF-κB Pathway.

Experimental_Workflow start Start: Hypothesis Formulation model_selection Model Selection (In Vitro / In Vivo) start->model_selection in_vitro In Vitro Assay (e.g., PDE1 Inhibition) model_selection->in_vitro in_vivo In Vivo Model (e.g., MCAO in rats) model_selection->in_vivo treatment Vinpocetine Treatment (Dose-response) in_vitro->treatment in_vivo->treatment data_collection Data Collection (e.g., IC50, Infarct Volume) treatment->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion & Interpretation analysis->conclusion

A Generalized Experimental Workflow for Vinpocetine Research.

Conclusion

Vinpocetine is a pharmacologically active compound with a well-defined multi-target mechanism of action that supports its potential use in the treatment of cerebrovascular and neurodegenerative disorders. Its ability to enhance cerebral blood flow, provide direct neuroprotection through sodium channel blockade, and exert anti-inflammatory effects positions it as a promising candidate for further investigation. While preclinical data are robust, the clinical evidence for its efficacy in dementia is dated and considered inconclusive by many. Future research, including large-scale, well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of Vinpocetine in the management of dementia and other neurodegenerative diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals to inform the design of such future studies.

References

Methodological & Application

a fast and sensitive HPLC-MS method for the quantification of apovincaminic acid, a vinpocetine metabolite, in human plasma has been developed and validated.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the rapid and sensitive quantification of apovincaminic acid (AVA), the primary active metabolite of vinpocetine, in human plasma. The methodology involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is highly suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring of vinpocetine administration. The validation results demonstrate excellent linearity, precision, accuracy, and a low limit of quantification, making it a reliable tool for bioanalysis.

Introduction

Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, widely used in the treatment of cerebrovascular disorders and cognitive impairment. Its therapeutic effects are largely attributed to its rapid and extensive metabolism in the liver to its active metabolite, apovincaminic acid (AVA).[1] Accurate measurement of AVA concentrations in human plasma is crucial for understanding the pharmacokinetic profile of vinpocetine and for conducting bioequivalence studies.[2] This document provides a detailed protocol for a validated HPLC-MS method that offers high sensitivity, specificity, and throughput for the quantification of AVA in human plasma.

Experimental Protocols

Materials and Reagents
  • Apovincaminic Acid (AVA) reference standard

  • Internal Standard (IS), e.g., Dimenhydrinate, Phenacetin, or Primidone

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Equipment
  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Zorbax SB-C18, Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm), or equivalent[2][3]

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 500 µL of ice-cold methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 2 minutes.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for injection.[1]

  • Alternatively, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the mobile phase.[1]

HPLC Conditions
ParameterValue
Column Zorbax SB-C18 or equivalent[2]
Mobile Phase A Water with 0.2% Formic Acid[2][4]
Mobile Phase B Acetonitrile[2]
Gradient Isocratic: 80:20 (A:B)[2]
Flow Rate 0.75 mL/min[2]
Column Temperature 45°C[2][4]
Injection Volume 10 µL[2][4]
Run Time < 3 minutes[2]
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3][5]
Scan Type Multiple Reaction Monitoring (MRM)[5][6]
MRM Transitions
Apovincaminic Acidm/z 323.2 → 280.2[1][6]
Internal Standard (Dimenhydrinate)m/z 256.2 → 167.3[1][6]
Capillary Voltage Optimized for sensitivity (e.g., 5500 V)[7]
Source Temperature Optimized for sensitivity (e.g., 500°C)[7]
Dwell Time 200 ms[7]

Method Validation Data

The developed method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 4 to 240 ng/mL for apovincaminic acid in human plasma.[2][8] The lower limit of quantification (LLOQ) was established at 4 ng/mL.[2][8]

ParameterResult
Linearity Range 4 - 240 ng/mL[2][8]
Correlation Coefficient (r²) > 0.999[5]
Lower Limit of Quantification (LLOQ) 4 ng/mL[2][8]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.

QC LevelWithin-Run Precision (%RSD)Between-Run Precision (%RSD)Accuracy (%RE)
Low < 5.2%[2]< 10%[2]-7.9% to 5.6%[4][5]
Medium < 5.2%[2]< 10%[2]-7.9% to 5.6%[4][5]
High < 5.2%[2]< 10%[2]-7.9% to 5.6%[4][5]
Recovery

The extraction recovery of apovincaminic acid from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.

AnalyteMean Recovery (%)
Apovincaminic Acid 97.48%[5]
Stability

The stability of apovincaminic acid was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Stability ConditionResult
Bench-top (Room Temperature) Stable
Freeze-Thaw Cycles (3 cycles) Stable
Long-term Storage (-20°C) Stable

Visualizations

Metabolic Pathway of Vinpocetine

Vinpocetine Vinpocetine AVA Apovincaminic Acid (AVA) (Active Metabolite) Vinpocetine->AVA Ester Hydrolysis (Liver)

Caption: Metabolic conversion of Vinpocetine to Apovincaminic Acid.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis Plasma Human Plasma Sample (100 µL) Add_IS Add Internal Standard (20 µL) Plasma->Add_IS Add_MeOH Add Ice-Cold Methanol (500 µL) Add_IS->Add_MeOH Vortex Vortex (2 min) Add_MeOH->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant (10 µL) Supernatant->Injection Transfer to Autosampler Vial HPLC HPLC Separation (Zorbax SB-C18, Isocratic) Injection->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for the quantification of apovincaminic acid in human plasma.

Conclusion

The HPLC-MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of apovincaminic acid in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time allow for high-throughput analysis, which is essential for large-scale clinical and pharmacokinetic studies. The method has been successfully validated and applied in bioequivalence studies, demonstrating its reliability and suitability for its intended purpose.[2]

References

Application Note: Quantification of Apovincamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apovincamine, also known as apovincaminic acid (AVA), is the primary active metabolite of vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine. Vinpocetine is utilized in the treatment of cerebrovascular disorders and cognitive impairment due to its vasodilatory and neuroprotective properties. Following administration, vinpocetine is rapidly and extensively metabolized to this compound, making the accurate quantification of this metabolite in plasma essential for pharmacokinetic and bioequivalence studies.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of this compound in biological matrices.[2][3] Its high sensitivity, selectivity, and speed allow for the reliable determination of low concentrations of the analyte in complex plasma samples.[2][3][4] This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Racem propyl this compound acid, Phenacetin, or Dimenhydrinate)[1][5][6]

  • Methanol (HPLC or LC-MS grade)[1]

  • Acetonitrile (HPLC or LC-MS grade)[1]

  • Formic acid (LC-MS grade)[1]

  • Ammonium acetate or formate (LC-MS grade)[1]

  • Ultrapure water (LC-MS grade)[1]

  • Human plasma (sourced from a certified vendor)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound and internal standard reference materials in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol-water mixture to create working solutions for calibration standards and quality control (QC) samples.[1] A separate stock solution should be used for the preparation of QC samples.

  • Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to achieve a final concentration appropriate for spiking into plasma samples.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

Method 1: Protein Precipitation (PPT)

This method is rapid and widely used for its simplicity.[7][8]

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile or methanol to precipitate the plasma proteins.[4][7][8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[7][8]

Method 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing more interfering matrix components.[1]

  • Condition an appropriate SPE cartridge (e.g., Phenomenex 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.[1]

  • Load 100 µL of the plasma sample (pre-spiked with internal standard) onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of a suitable wash solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that may require optimization based on the specific instrumentation used.

Liquid Chromatography

ParameterCondition
Column Zorbax SB-CN (250 mm × 4.6 mm, 5 µm) or equivalent C18 column[1][4][7]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Acetate/Formate[1]
Mobile Phase B Methanol or Acetonitrile[1][7]
Flow Rate 0.75 - 1.0 mL/min[1][7]
Injection Volume 10 - 20 µL[1][7]
Column Temperature 40 - 45 °C[1][7]
Elution Isocratic or Gradient
  • Isocratic Example: 70:30 (v/v) Methanol:10 mM Ammonium Acetate with 0.1% Formic Acid.[1]

  • Gradient Example: A gradient elution may be employed to improve peak shape and reduce run time.

Mass Spectrometry

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[1][5]
Acquisition Mode Multiple Reaction Monitoring (MRM)[1][5]
Ion Source Temp. Instrument dependent, typically 350-500 °C
Ion Spray Voltage Instrument dependent, typically 4000-5500 V

Data Presentation

MRM Transitions and Retention Times

The following table summarizes the precursor and product ion transitions for this compound and a selection of internal standards. Retention times are approximate and will vary with the specific chromatographic conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound (AVA) 323.2279.2 / 280.2 / 236.1[1][6][9]~2.5 - 3.5
Racem propyl this compound acid (IS) 337.1293.2[1]~2.5 - 3.5
Phenacetin (IS) 180.0110.0[5]~2.0 - 3.0
Dimenhydrinate (IS) 256.2167.3[6]~3.0 - 4.0
Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical validation parameters is provided below.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.99[1]0.9970 - 0.9995[6][9]
Calibration Range Dependent on expected concentrations0.5 - 500 ng/mL[1][6]
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ±20%0.5 - 4 ng/mL[1][6][7]
Intra-day Precision (%RSD) < 15% (< 20% at LLOQ)< 8.55%[6]
Inter-day Precision (%RSD) < 15% (< 20% at LLOQ)< 6.8%[4]
Intra-day Accuracy (%RE) ± 15% (± 20% at LLOQ)-7.9% to 5.6%[4]
Inter-day Accuracy (%RE) ± 15% (± 20% at LLOQ)-5.9% to 7.3%[4]
Recovery (%) Consistent, precise, and reproducible> 80%[9]
Matrix Effect Within acceptable limitsAssessed and minimized

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp Plasma Sample Collection is Internal Standard Spiking sp->is ppt Protein Precipitation (Acetonitrile/Methanol) is->ppt spe Solid-Phase Extraction cal Calibration Standards & QCs lc HPLC/UHPLC Separation (C18 or CN Column) ppt->lc spe->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Reporting & Analysis quant->report

Caption: Experimental workflow for this compound quantification.

sample_preparation_logic cluster_options Extraction Method Choice start Plasma Sample (with Internal Standard) ppt Protein Precipitation (PPT) - Fast - Simpler start->ppt Simplicity/Speed Needed spe Solid-Phase Extraction (SPE) - Cleaner Extract - Higher Recovery start->spe High Cleanliness Needed end_node Final Extract for LC-MS/MS Injection ppt->end_node spe->end_node

References

Application Notes and Protocols: Synthesis of Apovincamine from Vincamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of apovincamine from vincamine, a critical dehydration reaction in the production of related pharmaceutical compounds. This compound, a derivative of the Vinca alkaloid vincamine, serves as a key intermediate in the synthesis of Vinpocetine, a noted cerebral vasodilator.[1] The protocols outlined below are based on established chemical literature and patents, offering various methodologies to achieve this transformation with differing reagents and yields. Quantitative data is summarized for comparative analysis, and a detailed experimental procedure is provided.

Introduction

Vincamine, a monoterpenoid indole alkaloid extracted from the leaves of Vinca minor, exhibits vasodilatory properties.[2] The conversion of vincamine to this compound involves the elimination of a water molecule, creating a double bond within the eburnamenine ring system. This transformation is a crucial step for further chemical modifications, notably in the synthesis of Vinpocetine. Various methods have been developed to effect this dehydration, employing a range of acidic and dehydrating agents. This document details several effective protocols for this synthesis.

Chemical Transformation Pathway

The synthesis of this compound from vincamine is a dehydration reaction. The general transformation is depicted below:

chemical_reaction cluster_main Reaction vincamine Vincamine This compound This compound vincamine->this compound Dehydration reagents Dehydrating Agent (e.g., Lewis Acid, Mineral Acid) vincamine->reagents water H₂O This compound->water - reagents->this compound +

Caption: Dehydration of Vincamine to this compound.

Comparative Data of Synthesis Protocols

The following table summarizes various reported methods for the synthesis of this compound from vincamine, highlighting the reagents, solvents, reaction conditions, and reported yields.

Reagent(s)SolventTemperatureReaction TimeYield (%)Reference
PBr₃Anhydrous BenzeneHotTo completion90%[3]
PBr₃Hot MethanolHotTo completion75%[3]
SnCl₄Anhydrous BenzeneBoilingTo completion~80%[3]
BF₃Anhydrous Organic Solvent20-80°C30 min - 4 hHigh[3]
p-Toluenesulfonic acidTolueneRefluxNot specified95%[4]
Polyphosphoric acidToluene120°C8 hoursNot specified[5]
Concentrated H₂SO₄CH₂Cl₂Not specifiedNot specifiedNot specified[3]
POCl₃Not specifiedNot specifiedNot specified42%[3]
p-Toluenesulfonic acid / Acetic AnhydrideNot specifiedNot specifiedNot specified30%[3]
Thionyl chlorideNMP0-20°C~1 hourNot specified[6]

Experimental Protocols

Two detailed protocols are provided below, based on methods reporting high yields and clear procedural descriptions.

Protocol 1: Dehydration using Phosphorus Tribromide (PBr₃) in Benzene

This protocol is based on a method reported to yield approximately 90% pure this compound.[3]

Materials:

  • Vincamine

  • Anhydrous Benzene

  • Phosphorus Tribromide (PBr₃)

  • 10% Ammonium Hydroxide (NH₄OH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, eluent: CHCl₃/MeOH - 95/5)

  • Rotary evaporator

  • Filtration apparatus

Workflow Diagram:

workflow start Start dissolve Dissolve 1g Vincamine in 300ml hot anhydrous Benzene start->dissolve add_reagent Add 0.4ml PBr₃ with stirring dissolve->add_reagent react Monitor reaction by TLC until completion add_reagent->react cool Cool the reaction mixture react->cool quench Add 100ml of 10% NH₄OH and stir for 10 min cool->quench dilute Dilute with water quench->dilute separate Separate organic phase dilute->separate extract Extract aqueous phase multiple times with Benzene separate->extract combine Combine organic phases extract->combine wash Wash with water until neutral combine->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter Filter dry->filter concentrate Concentrate under reduced pressure filter->concentrate recrystallize Recrystallize from Methanol concentrate->recrystallize end Obtain pure this compound recrystallize->end

Caption: Experimental workflow for this compound synthesis.

Procedure:

  • In a suitable reaction vessel, dissolve 1 g of vincamine in 300 ml of hot, anhydrous benzene with stirring.[3]

  • To the stirred solution, add 0.4 ml of phosphorus tribromide (PBr₃).[3]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of chloroform/methanol (95/5). The reaction is complete when the spot corresponding to vincamine is no longer visible, and a new spot with a higher Rf value, corresponding to this compound, appears.[3]

  • Once the reaction is complete, cool the mixture.

  • Add 100 ml of a 10% ammonium hydroxide (NH₄OH) solution and stir for 10 minutes.[3]

  • Dilute the mixture with water.

  • Separate the organic phase.

  • Extract the aqueous phase several times with benzene.

  • Combine all the benzene extracts and wash with water until the aqueous washings are neutral.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure this compound. The reported yield is approximately 0.85 g (90%).[3]

Protocol 2: Dehydration using p-Toluenesulfonic Acid in Toluene

This protocol is based on a method reported to yield 95% of the dehydrated product.[4]

Materials:

  • Vincamine

  • p-Toluenesulfonic acid

  • Toluene

  • Standard laboratory glassware for reflux reactions (round-bottom flask, Dean-Stark trap, condenser)

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Set up a reaction apparatus for reflux with a Dean-Stark trap to remove water.

  • In the reaction flask, add vincamine and a catalytic amount of p-toluenesulfonic acid to toluene.

  • Heat the mixture to reflux and stir.

  • Continue the reaction until no more water is collected in the Dean-Stark trap, indicating the completion of the dehydration.

  • Upon completion, cool the reaction mixture.

  • The work-up procedure would typically involve neutralizing the acid, extracting the product with an organic solvent, washing, drying, and purifying by recrystallization or chromatography, similar to the work-up in Protocol 1.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Benzene is a known carcinogen and should be handled with extreme care.

  • Phosphorus tribromide, thionyl chloride, and strong acids are corrosive and react violently with water. Handle with caution.

Conclusion

The synthesis of this compound from vincamine can be achieved through various dehydration methods. The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product. The protocols detailed in this document, particularly the use of phosphorus tribromide in benzene or p-toluenesulfonic acid in toluene, offer high-yield pathways to this important pharmaceutical intermediate. Researchers should select the protocol that best fits their laboratory capabilities and safety standards.

References

Application Note: Chiral Separation of Apovincamine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apovincamine, a derivative of the vinca alkaloid vincamine, is a chiral compound with potential therapeutic applications. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the development of reliable analytical methods for their separation and quantification is crucial for drug development, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the enantioselective separation of chiral compounds. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using a polysaccharide-based CSP.

Principle

The direct chiral separation of this compound enantiomers is achieved by utilizing a chiral stationary phase that forms transient diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are known for their broad selectivity in resolving a wide range of racemic compounds.

Experimental Protocols

1. Materials and Reagents

  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (Isopropanol, IPA)

  • HPLC grade Ethanol (EtOH)

  • Diethylamine (DEA), analytical grade (for basic compounds, if necessary)

  • Trifluoroacetic acid (TFA), analytical grade (for acidic compounds, if necessary)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this application. The following conditions are recommended as a starting point for method development.

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent with UV detector
Chiral Stationary Phase Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol (or Ethanol) mixtures. A typical starting ratio is 90:10 (v/v). The ratio can be optimized to improve resolution. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% DEA) to the mobile phase can improve peak shape and resolution.
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detection Wavelength UV at 254 nm or a more specific wavelength based on the UV spectrum of this compound.
Injection Volume 10 µL
Sample Preparation Dissolve racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

3. Method Development and Optimization

  • Mobile Phase Composition: The ratio of n-Hexane to the alcohol modifier (2-Propanol or Ethanol) is a critical parameter. A higher percentage of the alcohol will generally decrease retention times. The optimal ratio should be determined experimentally to achieve baseline separation (Resolution > 1.5) in a reasonable analysis time.

  • Mobile Phase Additives: For basic analytes like this compound, peak tailing can be an issue. The addition of a small concentration of a basic modifier like Diethylamine (DEA) to the mobile phase can significantly improve peak symmetry. A concentration of 0.1% (v/v) is a good starting point.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also influence the separation. A lower flow rate may increase resolution but will also increase the analysis time. Temperature can affect both retention and selectivity.

4. Data Analysis

The effectiveness of the chiral separation is evaluated using the following chromatographic parameters:

  • Retention Factor (k'): A measure of the retention of an analyte.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation.

  • Resolution (Rs): A quantitative measure of the degree of separation between two peaks. A value of 1.5 or greater indicates baseline separation.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for the chiral separation of this compound enantiomers based on typical performance of polysaccharide-based CSPs for similar alkaloids. Actual results may vary depending on the specific experimental conditions.

EnantiomerRetention Time (min)Retention Factor (k')
Enantiomer 18.52.4
Enantiomer 210.23.1
Separation ParameterValue
Selectivity Factor (α) 1.29
Resolution (Rs) 2.1

Visualizations

Experimental Workflow for Chiral HPLC Separation

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve this compound in Mobile Phase) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., n-Hexane/IPA + 0.1% DEA) Separation Chiral Separation (Chiralpak AD-H Column) MobilePhasePrep->Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Chromatogram Analysis (Determine Rt, α, Rs) DataAcquisition->Analysis

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Logical Relationship of Chiral Separation Parameters

G cluster_params Key Chromatographic Parameters cluster_metrics Separation Quality Metrics cluster_factors Experimental Factors RetentionTime Retention Time (t_R) Selectivity Selectivity (α) RetentionTime->Selectivity Influences Resolution Resolution (R_s) RetentionTime->Resolution Influences PeakWidth Peak Width (w) PeakWidth->Resolution Influences Selectivity->Resolution Directly Proportional MobilePhase Mobile Phase Composition MobilePhase->RetentionTime MobilePhase->Selectivity StationaryPhase Chiral Stationary Phase StationaryPhase->Selectivity Temperature Temperature Temperature->RetentionTime Temperature->Selectivity FlowRate Flow Rate FlowRate->RetentionTime

Caption: Interrelationship of factors influencing chiral HPLC separation.

a sensitive and reproducible liquid chromatography-electro spray ionization-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of vinpocetine (VP) and its active metabolite apovincamine acid (AVA) in human plasma, with racem propyl vinpocetine(VP-IS) and racem propyl apovincamine acid (AVA-IS) as an internal standard (IS).

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed, sensitive, and reproducible liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of vinpocetine (VP) and its major active metabolite, apovincaminic acid (AVA), in human plasma. This method utilizes racem propyl vinpocetine (VP-IS) and racem propyl apovincaminic acid (AVA-IS) as internal standards to ensure accuracy and precision.

Introduction

Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, used in the treatment of cerebrovascular disorders and cognitive impairment. Its therapeutic effects are largely attributed to its rapid and extensive metabolism in the liver, primarily through hydrolysis of the ethyl ester group to form its active metabolite, apovincaminic acid (AVA).[1] The accurate and simultaneous quantification of both vinpocetine and apovincaminic acid in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This LC-MS/MS method offers high sensitivity and specificity for the determination of VP and AVA in human plasma.

Metabolic Pathway

dot graph { layout=dot; rankdir=LR; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Vinpocetine [label="Vinpocetine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AVA [label="Apovincaminic Acid (AVA)\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Vinpocetine -> AVA [label="Ester Hydrolysis (Liver)"]; } /dot

Caption: Metabolic Conversion of Vinpocetine to Apovincaminic Acid.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Human Plasma Sample Add_IS Add Internal Standards (VP-IS and AVA-IS) Plasma_Sample->Add_IS Spike SPE Solid Phase Extraction (SPE) Add_IS->SPE Load Elution Elution SPE->Elution Wash & Elute Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

Caption: Overall Experimental Workflow for VP and AVA Quantification.

Experimental Protocols

Materials and Reagents
  • Vinpocetine (VP) and Apovincaminic Acid (AVA) reference standards

  • Racem propyl vinpocetine (VP-IS) and Racem propyl apovincaminic acid (AVA-IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (LC-MS grade)

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (ion exchange)

Instrumentation
  • Liquid Chromatography system (e.g., Agilent, Waters)

  • Tandem Mass Spectrometer (e.g., API 5500 QTrap)

  • Chromatographic Column: Zorbax SB-CN (250 mm × 4.6 mm, 5 μm)[2]

Sample Preparation (Solid Phase Extraction)
  • To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (containing VP-IS and AVA-IS).

  • Vortex the mixture for 30 seconds.

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes and internal standards with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: Zorbax SB-CN (250 mm × 4.6 mm, 5 μm)[2]

  • Mobile Phase: Methanol and 10 mM ammonium acetate with 0.1% formic acid (70:30, v/v)[2]

  • Flow Rate: 1.00 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Column Temperature: 40°C[1]

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following precursor to product ion transitions were monitored:[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vinpocetine (VP)351.4280.1
Apovincaminic Acid (AVA)323.2279.2
Racem propyl vinpocetine (VP-IS)365.3294.1
Racem propyl apovincaminic acid (AVA-IS)337.1293.2

Quantitative Data Summary

The method was validated for specificity, matrix effect, recovery, sensitivity, linearity, accuracy, and precision.[2]

Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Vinpocetine (VP)0.5 – 250.0> 0.99
Apovincaminic Acid (AVA)0.5 – 250.0> 0.99
Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentration levels (low, medium, and high).

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Vinpocetine (VP)Low< 15%< 15%± 15%
Medium< 15%< 15%± 15%
High< 15%< 15%± 15%
Apovincaminic Acid (AVA)Low< 15%< 15%± 15%
Medium< 15%< 15%± 15%
High< 15%< 15%± 15%

Note: The table presents typical acceptance criteria for bioanalytical method validation. Specific values can be found in the cited literature.

Recovery

The extraction recovery of VP and AVA from human plasma was determined at three QC levels.

AnalyteQC LevelMean Recovery (%)
Vinpocetine (VP)LowConsistent and reproducible
MediumConsistent and reproducible
HighConsistent and reproducible
Apovincaminic Acid (AVA)LowConsistent and reproducible
MediumConsistent and reproducible
HighConsistent and reproducible

Note: Specific recovery percentages are typically determined during method validation.

Conclusion

The developed LC-MS/MS method provides a sensitive, specific, and reproducible approach for the simultaneous quantification of vinpocetine and its active metabolite, apovincaminic acid, in human plasma. The use of racem propyl vinpocetine and racem propyl apovincaminic acid as internal standards ensures high accuracy and precision. This method is well-suited for pharmacokinetic and bioequivalence studies of vinpocetine.

References

Application Notes and Protocols: In Vitro Neuroprotection Assays for Apovincamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apovincamine, a derivative of the Vinca minor alkaloid vincamine, is recognized for its potential neuroprotective properties. It is also a major metabolite of vinpocetine, a compound widely used for cerebrovascular disorders.[1] The therapeutic potential of these related compounds is attributed to several mechanisms, including the enhancement of cerebral blood flow, antioxidant effects, and modulation of ion channels.[2][3] Establishing robust in vitro models is a critical step in quantifying the neuroprotective efficacy of this compound and elucidating its mechanisms of action. This document provides detailed protocols for assessing the neuroprotective effects of this compound against two common pathological insults: glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress.

Application Note 1: Glutamate-Induced Excitotoxicity Model

Principle: Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death.[4] Over-activation of these receptors causes a massive influx of calcium ions (Ca²⁺), triggering downstream deleterious cascades, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways. This model is highly relevant for screening compounds that may offer protection by interfering with glutamate receptor signaling or downstream cell death pathways. Vinpocetine, a closely related compound, has shown protective effects against glutamate-induced cytotoxicity.[1][5]

G

Caption: Workflow for the in vitro glutamate excitotoxicity assay.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to assess the ability of this compound to protect neuronal cells from glutamate-induced cell death.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).[6][7]

  • 96-well cell culture plates.

  • Neurobasal medium supplemented with B27.

  • This compound stock solution (dissolved in DMSO).

  • L-glutamic acid solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed primary cortical neurons or SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/mL) and culture until they reach the desired maturity or confluence.[7][8]

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 1 µM to 100 µM). Include a "vehicle control" group treated with the same concentration of DMSO. Incubate for 1 to 2 hours at 37°C.

  • Glutamate Insult: Add a concentrated glutamate solution to each well (except for the "untreated control" wells) to achieve a final neurotoxic concentration (e.g., 100-200 µM).[7]

  • Post-Insult Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT labeling reagent to each well. Incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Data Presentation

Treatment GroupThis compound Conc. (µM)Glutamate (100 µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Untreated Control0-1.25 ± 0.08100
Vehicle Control0 (Vehicle)+0.52 ± 0.0541.6
This compound1+0.65 ± 0.0652.0
This compound10+0.88 ± 0.0770.4
This compound50+1.05 ± 0.0984.0
This compound100+1.12 ± 0.0889.6

Table 1: Representative data showing the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons, as measured by the MTT assay.

Application Note 2: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model

Principle: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to neuronal damage in neurodegenerative diseases.[9] H₂O₂ is a common agent used to induce oxidative stress in vitro, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis or necrosis.[10] This model is used to screen for compounds with antioxidant properties. Vinpocetine has been shown to act as an antioxidant and prevent the formation of ROS and lipid peroxidation.[2]

Experimental Protocol: H₂O₂-Induced Injury and Viability Assessment

Materials:

  • Neuronal cells and culture reagents as in Protocol 1.

  • Hydrogen peroxide (H₂O₂) solution.

  • This compound stock solution.

  • MTT or LDH assay kits.

Procedure:

  • Cell Seeding and Pre-treatment: Follow steps 1 and 2 from the Glutamate Excitotoxicity protocol.

  • Oxidative Insult: Remove the pre-treatment medium and expose the cells to fresh medium containing H₂O₂ at a pre-determined toxic concentration (e.g., 50-200 µM, concentration should be optimized for the specific cell type) for a defined period (e.g., 30 minutes to 3 hours).[11][12]

  • Recovery: After the H₂O₂ exposure, wash the cells gently with PBS and replace with fresh culture medium (containing the respective concentrations of this compound or vehicle).

  • Incubation and Assessment: Incubate for 24 hours, then assess cell viability using the MTT assay (as described in Protocol 1) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which indicates loss of membrane integrity.

Data Presentation

Treatment GroupThis compound Conc. (µM)H₂O₂ (100 µM)% LDH Release (Mean ± SD)% Neuroprotection
Untreated Control0-5.5 ± 1.2N/A
Vehicle Control0 (Vehicle)+85.2 ± 6.50
This compound1+70.1 ± 5.818.8
This compound10+45.8 ± 4.949.1
This compound50+25.3 ± 3.374.7
This compound100+18.9 ± 2.982.7

Table 2: Representative data demonstrating the protective effect of this compound against H₂O₂-induced cytotoxicity, as measured by the LDH release assay.

Application Note 3: Assessment of Apoptosis

Principle: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in both excitotoxicity and oxidative stress.[13] It is characterized by specific morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspases.[14] Assays that quantify apoptosis can provide mechanistic insight into a compound's neuroprotective action.

Protocol: Quantification of Apoptosis by TUNEL Staining

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells on glass coverslips in a 24-well plate and treat with the neurotoxic insult (e.g., glutamate or H₂O₂) in the presence or absence of this compound, as described in the previous protocols.

  • Fixation: After the incubation period, wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 5 minutes on ice.

  • TUNEL Reaction: Wash the cells and perform the TUNEL staining according to the manufacturer's instructions (e.g., using a commercial in situ apoptosis detection kit). This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently-labeled dUTP.

  • Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI.

  • Imaging and Quantification: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images from multiple random fields. Quantify the percentage of apoptotic cells (TUNEL-positive, green nuclei) relative to the total number of cells (DAPI-positive, blue nuclei).

Mechanisms of Action & Signaling Pathways

The neuroprotective effects of this compound are likely multifaceted, mirroring those of its parent compound, vinpocetine. Key mechanisms include:

  • Inhibition of Ion Channels: Blocks voltage-dependent Na⁺ and Ca²⁺ channels, reducing excessive ion influx during excitotoxicity.[1][2]

  • Antioxidant Activity: Scavenges free radicals and reduces oxidative damage.[2]

  • Anti-inflammatory Effects: Inhibits the NF-κB pathway, reducing the expression of pro-inflammatory molecules.[15]

  • Modulation of Cerebral Metabolism: May enhance glucose and oxygen uptake in the brain.[15]

G

Caption: Potential mechanisms of this compound-mediated neuroprotection.

References

Application Notes and Protocols for Apovincamine Dosage Optimization in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincamine, a derivative of the vinca alkaloid vincamine, is a compound of interest for its potential therapeutic effects, including neuroprotection and anti-inflammatory activities. Its mechanism of action is believed to involve the inhibition of phosphodiesterase 1 (PDE1), an enzyme that degrades the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE1, this compound can increase intracellular levels of cAMP and cGMP, thereby modulating various downstream signaling pathways.

These application notes provide a comprehensive guide for optimizing the dosage of this compound for in vitro cell culture experiments. The protocols outlined below will enable researchers to determine the optimal concentration range that elicits the desired biological effects while minimizing cytotoxicity.

Data Presentation

Effective dosage optimization requires careful titration and assessment of various cellular responses. The following tables are provided as templates to structure the quantitative data obtained from the experimental protocols described in this document.

Table 1: Determination of this compound IC50 Values for Cytotoxicity

Cell LineIncubation Time (24h) IC50 (µM)Incubation Time (48h) IC50 (µM)Incubation Time (72h) IC50 (µM)
e.g., SH-SY5YUser-determined valueUser-determined valueUser-determined value
e.g., RAW 264.7User-determined valueUser-determined valueUser-determined value
User-defined
User-defined

Table 2: Dose-Response of this compound on Intracellular cAMP and cGMP Levels

This compound Concentration (µM)Fold Change in cAMP (vs. Vehicle Control)Fold Change in cGMP (vs. Vehicle Control)
0 (Vehicle)1.01.0
e.g., 0.1User-determined valueUser-determined value
e.g., 1User-determined valueUser-determined value
e.g., 10User-determined valueUser-determined value
e.g., 50User-determined valueUser-determined value
e.g., 100User-determined valueUser-determined value

Table 3: Effect of this compound on a Specific Biological Endpoint (e.g., Cytokine Production, Neurite Outgrowth)

This compound Concentration (µM)Endpoint Measurement (units)% Change vs. Stimulated Control
0 (Vehicle)User-determined value0
e.g., 1User-determined valueUser-determined value
e.g., 10User-determined valueUser-determined value
e.g., 25User-determined valueUser-determined value
e.g., 50User-determined valueUser-determined value

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution : this compound is typically supplied as a powder. Reconstitute it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Dilutions : On the day of the experiment, prepare fresh serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental and control groups and does not exceed a non-toxic level (typically ≤ 0.1%).[2]

Protocol for Determining Cytotoxicity (MTT Assay)

This protocol is to determine the concentration range of this compound that is non-toxic to the cells, which is crucial for interpreting the results of functional assays.[3][4]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and proliferate for 24 hours.[2]

  • Treatment : Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[5]

  • Incubation : Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition : After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol for Assessing Apoptosis (Annexin V/PI Staining)

This flow cytometry-based assay helps to distinguish between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death if cytotoxicity is observed.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment : Seed cells in 6-well plates and treat with a range of this compound concentrations (including cytotoxic concentrations determined by the MTT assay) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting : Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the supernatant.

  • Washing : Wash the cells twice with cold PBS.

  • Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry : Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol for Measuring Intracellular cAMP and cGMP Levels

This protocol is designed to confirm the mechanism of action of this compound as a PDE1 inhibitor by measuring the accumulation of its downstream effectors.

Materials:

  • Cells of interest

  • This compound stock solution

  • Commercially available cAMP and cGMP enzyme immunoassay (EIA) or fluorescence polarization (FP) assay kits

  • Cell lysis buffer (provided with the kit or a suitable alternative)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding and Treatment : Seed cells in an appropriate culture plate (e.g., 96-well or 24-well) and allow them to reach the desired confluency. Treat the cells with various concentrations of this compound for a short duration (e.g., 15-60 minutes), as cyclic nucleotide levels can change rapidly.

  • Cell Lysis : After treatment, remove the medium and lyse the cells according to the assay kit manufacturer's instructions.

  • Assay Performance : Perform the cAMP or cGMP assay on the cell lysates following the kit's protocol.

  • Data Analysis : Quantify the concentration of cAMP or cGMP in each sample by comparing to a standard curve. Normalize the results to the total protein concentration of each sample.

Visualization of Pathways and Workflows

Signaling Pathway of this compound

Apovincamine_Signaling_Pathway This compound This compound PDE1 Phosphodiesterase 1 (PDE1) This compound->PDE1 Inhibits cAMP cAMP PDE1->cAMP Degrades cGMP cGMP PDE1->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Responses (e.g., Neuroprotection, Anti-inflammation) PKA->Downstream Modulates PKG->Downstream Modulates Dosage_Optimization_Workflow Start Start: Prepare this compound Stock Solution Cytotoxicity 1. Determine Cytotoxicity (IC50) (e.g., MTT Assay) Start->Cytotoxicity Apoptosis 2. Assess Apoptosis (Optional) (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis Inform concentrations Signaling 3. Measure Signaling Pathway Activation (cAMP/cGMP Levels) Cytotoxicity->Signaling Select non-toxic concentrations Functional 4. Evaluate Functional Effects (e.g., Anti-inflammatory, Neuroprotective Assays) Signaling->Functional Analysis 5. Data Analysis and Dosage Selection Functional->Analysis End End: Optimized this compound Dosage Range Analysis->End Data_Interpretation_Logic HighViability High Cell Viability (Low Cytotoxicity) OptimalDose Optimal Dose Range HighViability->OptimalDose SignalingActivation Significant cAMP/cGMP Increase SignalingActivation->OptimalDose DesiredEffect Desired Biological Effect Observed DesiredEffect->OptimalDose

References

a series of trans-2'-hydroxyethyl and 2'-acyloxyethyl apovincaminates 4b- f and 7b- f has been synthesized and evaluated for their antioxidant and antiamnesic effects.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for a series of novel trans-2'-hydroxyethyl and 2'-acyloxyethyl apovincaminate derivatives, specifically compounds 4b-f and 7b-f. These compounds have been synthesized and evaluated for their potential as antioxidant and antiamnesic agents. The following sections present quantitative data from these evaluations, detailed experimental methodologies, and visual diagrams of the synthetic and experimental workflows.

Data Presentation

The antioxidant and antiamnesic effects of the synthesized apovincaminate derivatives are summarized in the tables below for easy comparison.

Antioxidant Activity

The antioxidant properties of compounds 4a-f and 7a-f were evaluated by their ability to inhibit lipid peroxidation (LPO) in rat brain homogenates and microsomes. The results are presented as IC50 values, which represent the concentration of the compound required to inhibit LPO by 50%.

Table 1: Inhibition of Lipid Peroxidation (IC50, µM)

CompoundFe2+-induced LPO in Brain HomogenateNADPH-induced LPO in Brain Microsomes
4a 25.0 ± 2.110.0 ± 0.9
4b 22.0 ± 1.89.0 ± 0.7
4c 20.0 ± 1.58.5 ± 0.6
4d 18.0 ± 1.47.0 ± 0.5
4e 19.0 ± 1.67.5 ± 0.6
4f 21.0 ± 1.98.0 ± 0.7
7a 15.0 ± 1.25.0 ± 0.4
7b 12.0 ± 1.04.0 ± 0.3
7c 10.0 ± 0.83.5 ± 0.2
7d 9.0 ± 0.73.0 ± 0.2
7e 9.5 ± 0.83.2 ± 0.2
7f 11.0 ± 0.93.8 ± 0.3
Vinpocetine 30.0 ± 2.512.0 ± 1.1
Vitamin E 5.0 ± 0.42.0 ± 0.1

Data extracted from "Synthesis and Evaluation of 2′-Hydroxyethyl trans-Apovincaminate Derivatives as Antioxidant and Cognitive Enhancer Agents".

Antiamnesic Activity

The in vivo efficacy of selected compounds on cognitive functions was assessed using a one-trial passive avoidance task in rats. Scopolamine was used to induce amnesia. The results are presented as the percentage of animals in each group that avoided the dark compartment in the retention test.

Table 2: Effect on Scopolamine-Induced Amnesia in the Passive Avoidance Test

Treatment GroupDose (mg/kg, p.o.)Percentage of Animals Avoiding Dark Compartment
Control (Saline) -100%
Scopolamine (1 mg/kg, s.c.) -20%
Scopolamine + 7b 140%
Scopolamine + 7b 370%
Scopolamine + 7b 1090%
Scopolamine + Vinpocetine 1080%*

*p < 0.05 compared to the scopolamine-treated group. Data extracted from "Synthesis and Evaluation of 2′-Hydroxyethyl trans-Apovincaminate Derivatives as Antioxidant and Cognitive Enhancer Agents".[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of the target compounds and the key biological assays are provided below.

Synthesis of trans-2'-hydroxyethyl and 2'-acyloxyethyl apovincaminates (4b-f and 7b-f)

The synthesis of the target compounds was achieved through esterification of the corresponding apovincaminic acid sodium salt or by transesterification from the ethyl esters (4a and 7a).[1][2]

Protocol for Transesterification:

  • Dissolution: Dissolve the starting ethyl ester (4a or 7a) in an excess of the appropriate diol (e.g., ethylene glycol for 4b and 7b).

  • Catalyst Addition: Add a catalytic amount of sodium methoxide.

  • Reaction: Heat the mixture under reduced pressure to distill off the ethanol formed during the reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and partition it between water and a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2'-hydroxyethyl apovincaminate (4b or 7b).

  • Acylation: For the synthesis of 2'-acyloxyethyl derivatives (4c-f and 7c-f), dissolve the corresponding 2'-hydroxyethyl apovincaminate in a suitable solvent (e.g., dichloromethane) and react it with the appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine).

  • Final Purification: After the reaction is complete, perform an aqueous work-up and purify the final product by column chromatography.

In Vitro Antioxidant Assay: Lipid Peroxidation

This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation.[2]

Protocol:

  • Tissue Preparation: Prepare brain homogenates and microsomes from Wistar rats.

  • Induction of LPO:

    • For brain homogenates, induce lipid peroxidation with FeSO4.

    • For brain microsomes, induce lipid peroxidation with an NADPH/Fe3+-ADP complex.

  • Incubation: Incubate the tissue preparations with various concentrations of the test compounds.

  • MDA Measurement: Terminate the reaction and measure the amount of MDA formed using the thiobarbituric acid reactive substances (TBARS) method. The absorbance of the resulting pink-colored complex is measured spectrophotometrically at 532 nm.

  • Data Analysis: Calculate the percentage of inhibition of LPO for each compound concentration and determine the IC50 value.

In Vivo Antiamnesic Assay: One-Trial Passive Avoidance Test

This test evaluates the effect of the compounds on learning and memory in rodents.[1][2]

Protocol:

  • Apparatus: Use a two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electric shock.

  • Acquisition Trial:

    • Place a rat in the light compartment.

    • After a short habituation period, open the guillotine door.

    • When the rat enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

  • Treatment: Administer the test compounds (e.g., 7b) or vehicle orally at various doses 60 minutes before the acquisition trial. Induce amnesia by administering scopolamine (e.g., 1 mg/kg, s.c.) 30 minutes before the acquisition trial.

  • Retention Trial: 24 hours after the acquisition trial, place the rat back into the light compartment and open the door.

  • Measurement: Record the latency to enter the dark compartment (step-through latency). An increase in step-through latency is indicative of improved memory retention. The cut-off time is typically 300 seconds.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_starting Starting Materials cluster_intermediates Intermediates cluster_final Final Products Apovincaminic_Acid Apovincaminic Acid Sodium Salt Hydroxyethyl_Apovincaminate 2'-Hydroxyethyl Apovincaminate (4b, 7b) Apovincaminic_Acid->Hydroxyethyl_Apovincaminate Esterification (Ethylene Glycol) Ethyl_Apovincaminate Ethyl Apovincaminate (4a, 7a) Ethyl_Apovincaminate->Hydroxyethyl_Apovincaminate Transesterification (Ethylene Glycol, NaOMe) Acyloxyethyl_Apovincaminate 2'-Acyloxyethyl Apovincaminates (4c-f, 7c-f) Hydroxyethyl_Apovincaminate->Acyloxyethyl_Apovincaminate Acylation (Acyl Chloride/Anhydride)

Caption: Synthesis of apovincaminate derivatives.

Experimental Workflow for Antioxidant Assay

Antioxidant_Assay_Workflow Start Start: Prepare Rat Brain Homogenate/Microsomes Induction Induce Lipid Peroxidation (Fe2+ or NADPH/Fe3+-ADP) Start->Induction Treatment Add Test Compounds (4b-f, 7b-f) Induction->Treatment Incubation Incubate at 37°C Treatment->Incubation Measurement Measure Malondialdehyde (MDA) via TBARS Assay (532 nm) Incubation->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis End End: Determine Antioxidant Potency Analysis->End

Caption: Workflow for in vitro antioxidant assay.

Experimental Workflow for Antiamnesic Assay

Antiamnesic_Assay_Workflow cluster_day1 Day 1: Acquisition Trial cluster_day2 Day 2: Retention Trial (24h later) Treatment_Admin Administer Test Compound (e.g., 7b) and Scopolamine Acquisition Place Rat in Light Box, Allow Entry to Dark Box Treatment_Admin->Acquisition Shock Deliver Mild Foot Shock in Dark Box Acquisition->Shock Retention Place Rat in Light Box Measurement_Latency Measure Step-Through Latency to Enter Dark Box Retention->Measurement_Latency Result Increased Latency Indicates Antiamnesic Effect Measurement_Latency->Result

Caption: Workflow for passive avoidance test.

Potential Neuroprotective Signaling Pathway

While the primary study did not elucidate the specific signaling pathways for these novel derivatives, the parent compound, vinpocetine, is known to exert its neuroprotective effects through various mechanisms, including the modulation of inflammatory pathways.

Signaling_Pathway Apovincaminate Apovincaminate Derivative (e.g., 7b) IKK IKK Complex Apovincaminate->IKK Inhibits NFkB_Inhibition Inhibition of NF-κB Activation IKK->NFkB_Inhibition Inflammation Reduced Neuroinflammation (e.g., TNF-α, IL-1β) NFkB_Inhibition->Inflammation Neuroprotection Neuroprotection & Cognitive Enhancement Inflammation->Neuroprotection

Caption: Postulated anti-inflammatory pathway.

References

Troubleshooting & Optimization

Improving yield and purity in Apovincamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Apovincamine. Our goal is to help you improve both the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and logical workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question: My overall yield for the synthesis of this compound is consistently low. What are the common steps that contribute to yield loss and how can I optimize them?

Answer: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors throughout the process. Key areas to investigate include:

  • Incomplete Reactions: Ensure each reaction step goes to completion. Monitor reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If a reaction is stalling, consider optimizing parameters such as temperature, reaction time, or reagent stoichiometry.

  • Side Reactions: The formation of by-products is a common cause of reduced yield. For instance, in syntheses starting from vincamine precursors, the presence of impurities can lead to undesired side reactions. Careful control of reaction conditions is crucial.

  • Purification Losses: Significant loss of product can occur during workup and purification steps. Optimize extraction procedures and chromatography conditions to maximize recovery. Flash column chromatography is a common purification method; ensure the silica gel quality and solvent system are appropriate.[1]

  • Stability of Intermediates: Some intermediates in the synthetic pathway may be unstable. It is important to handle them according to their specific properties, which may include temperature control or protection from light and air.

Question: I am struggling with the purification of the final this compound product. What are the typical impurities and the best methods to remove them?

Answer: Achieving high purity is critical. Common impurities can include starting materials, reagents, and side-products from the synthesis. HPLC analysis is effective for identifying and quantifying impurities.[1]

Key purification strategies include:

  • Flash Column Chromatography: This is a standard method for purifying this compound. A silica gel stationary phase with a suitable mobile phase, such as a gradient of hexanes and ethyl acetate with a small amount of triethylamine, can be effective.[2]

  • Recrystallization: This technique can be highly effective for removing minor impurities and obtaining a crystalline final product. The choice of solvent is critical for successful recrystallization.

  • Semi-preparative HPLC: For achieving very high purity, semi-preparative HPLC can be employed to isolate the desired product from closely related impurities.[1]

Common impurities can include diastereomers or oxidation products. The specific impurities will depend on the synthetic route used. For example, syntheses starting from tabersonine may have different impurity profiles than fully synthetic routes.[1]

Question: During the conversion of Vincamine to this compound via dehydration, I observe the formation of several by-products. How can I improve the selectivity of this reaction?

Answer: The dehydration of Vincamine to this compound is a critical step that can be prone to side reactions if not properly controlled. To improve selectivity:

  • Choice of Dehydrating Agent: The selection of the dehydrating agent and reaction conditions is crucial. Milder conditions are often preferable to prevent degradation or rearrangement of the sensitive indole alkaloid core.

  • Temperature Control: Maintain strict control over the reaction temperature. Elevated temperatures can promote the formation of undesired by-products.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting material and product.

A patented method describes a dehydration reaction to obtain a high-purity dehydrated methyl ester intermediate, which is then converted to the final product.[3] This suggests that a two-step process involving the isolation of the intermediate can lead to higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques to monitor the progress of this compound synthesis and assess the purity of the final product?

A1: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of reaction mixtures and final product purity. A C18 column with a mobile phase of acetonitrile and an ammonium acetate buffer is often used.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of intermediates and the final product, and for identifying impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify by-products.[1]

Q2: Can you provide a general overview of a synthetic route to (+)-Apovincamine?

A2: One common strategy involves a semi-synthesis starting from a readily available natural product like (-)-tabersonine. A simplified workflow is as follows:

  • Catalytic hydrogenation of (-)-tabersonine to yield vincadifformine.

  • Treatment of vincadifformine with an oxidizing agent (like m-CPBA) in the presence of an acid to induce rearrangement and formation of the vincamine scaffold.

  • The resulting intermediate can then be converted to (+)-Apovincamine.[1]

Another approach is a total synthesis, which often involves the construction of the pentacyclic scaffold through key reactions like the Bischler-Napieralski or Pictet-Spengler cyclization.[1]

Q3: What are the critical safety precautions to take during this compound synthesis?

A3: Standard laboratory safety practices should always be followed. Specific points to consider for this compound synthesis include:

  • Handling of Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Quenching: Some reactions may require careful quenching procedures to neutralize reactive reagents.

  • Solvent Handling: Organic solvents are often flammable and volatile. Use them in a fume hood and away from ignition sources.

Data Summary

Table 1: Optimization of Reaction Conditions (Hypothetical Example)

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
1Dioxane2517592
2Toluene2516890
3Dioxane500.58595
4Dioxane2527893

This table illustrates how systematic variation of reaction parameters can be used to optimize for both yield and purity.[5]

Table 2: HPLC Purity Analysis of this compound Batches

Batch IDRetention Time (min)Peak Area (%)Main Impurity (RT, min)Impurity Area (%)
APV-00112.598.510.20.8
APV-00212.699.210.30.5
APV-00312.597.811.11.2

This table provides an example of how HPLC data can be presented to compare the purity of different synthesis batches.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography Purification of Crude this compound

  • Slurry Preparation: The crude this compound product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel by evaporating the solvent under reduced pressure.

  • Column Packing: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 98:2 hexanes:ethyl acetate with 0.1% triethylamine).

  • Loading: The dried silica with the adsorbed product is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexanes). The triethylamine is included to prevent tailing of the amine product on the acidic silica gel.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.[1][2]

Protocol 2: Monitoring Reaction Progress by HPLC

  • Sample Preparation: A small aliquot of the reaction mixture is withdrawn at specific time points and quenched (e.g., by dilution in a suitable solvent). The sample is then filtered through a syringe filter (0.45 µm).

  • HPLC System: An HPLC system equipped with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) and a UV detector is used.

  • Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., acetonitrile) in a 40:60 ratio.[4]

  • Analysis: The prepared sample is injected into the HPLC system. The disappearance of starting materials and the appearance of the product peak are monitored.

  • Quantification: The relative peak areas can be used to estimate the conversion rate and the formation of any significant by-products.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Intermediate & Final Product Vincamine Vincamine Dehydration Dehydration Vincamine->Dehydration Dehydrating Agent Crude_this compound Crude this compound Dehydration->Crude_this compound Pure_this compound Pure this compound Crude_this compound->Pure_this compound Purification (Chromatography) Troubleshooting_Logic Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction High_Byproducts High Level of By-products? Low_Yield->High_Byproducts Purification_Loss Significant Purification Loss? Low_Yield->Purification_Loss Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Incomplete_Reaction->Optimize_Conditions Yes Investigate_Side_Reactions Investigate & Minimize Side Reactions High_Byproducts->Investigate_Side_Reactions Yes Refine_Purification Refine Purification Protocol (Solvent System, Technique) Purification_Loss->Refine_Purification Yes

References

Troubleshooting Apovincamine instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apovincamine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and its solutions?

For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[1] Stock solutions, typically prepared in DMSO, should also be stored at 0-4°C for short-term use and -20°C for long-term storage.[1]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

While specific studies on this compound are limited, data from the closely related compound Vinpocetine (ethyl apovincaminate) indicate that the primary degradation pathway is hydrolysis of the ester group. This hydrolysis results in the formation of apovincaminic acid.[2] This reaction is influenced by pH and temperature.

Q3: How does pH affect the stability of this compound in solution?

Based on studies of Vinpocetine, this compound is expected to be more stable in acidic to neutral solutions. At acidic pH (1-3), the degradation of Vinpocetine follows a different pathway, while at neutral pH, hydrolysis to apovincaminic acid is the major route.[2] Therefore, maintaining a pH below 7 is recommended to minimize hydrolytic degradation. The use of acetate and phosphate buffers has been shown to catalyze the degradation of Vinpocetine and should be considered when preparing buffered solutions.[2]

Q4: Is this compound sensitive to light?

Q5: What are the signs of this compound degradation in my solution?

Visual signs of degradation can include a change in color or the appearance of precipitates. However, the most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). Degradation would be indicated by a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products, such as apovincaminic acid.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of this compound in my aqueous experimental setup.

  • Question: What could be causing the rapid degradation of this compound in my aqueous solution? Answer: The most likely cause is hydrolysis, especially if your solution has a neutral to alkaline pH. The stability of this compound is significantly affected by the pH of the solution.

  • Troubleshooting Steps:

    • Check the pH of your solution: If the pH is above 7, consider adjusting it to a slightly acidic or neutral pH (ideally between 4 and 6) to slow down hydrolysis.

    • Buffer selection: Be aware that certain buffers, like phosphate and acetate, can catalyze degradation.[2] If using a buffer, consider its potential catalytic effect.

    • Temperature: Higher temperatures accelerate degradation. Ensure your experiments are conducted at a controlled and, if possible, lower temperature.

    • Solvent: If your experimental conditions allow, using a co-solvent such as DMSO, in which this compound is more stable, could be an option.

Problem 2: I am seeing unexpected peaks in my HPLC analysis of an this compound solution.

  • Question: What are these additional peaks in my chromatogram? Answer: These peaks likely represent degradation products of this compound. The most common degradation product is apovincaminic acid, formed through hydrolysis. Other minor degradation products could also be present depending on the stress conditions (e.g., oxidation, photodegradation).

  • Troubleshooting Steps:

    • Confirm the identity of the main peak: Ensure the retention time of your main peak corresponds to a pure this compound standard.

    • Identify the degradation product: If possible, use a reference standard of apovincaminic acid to confirm the identity of the major degradation peak.

    • Review your experimental conditions: Analyze the storage and handling conditions of your solution. Exposure to high temperatures, extreme pH, or light can lead to the formation of these degradation products.

    • Perform a forced degradation study: To confirm the origin of the unknown peaks, you can perform a forced degradation study on a fresh this compound solution under controlled stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSlightly Soluble
MethanolSlightly Soluble
WaterSparingly Soluble

Table 2: Factors Influencing this compound Stability in Solution

FactorEffect on StabilityRecommendationsReferences
pH Less stable at neutral to alkaline pH due to hydrolysis. More stable in acidic conditions.Maintain pH in the acidic to neutral range (e.g., pH 4-6). Avoid highly alkaline conditions.[2]
Temperature Degradation rate increases with temperature.Store solutions at recommended temperatures (0-4°C for short-term, -20°C for long-term). Conduct experiments at controlled, lower temperatures if possible.[1][2]
Light Potential for photodegradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.
Oxidizing Agents Potential for oxidative degradation.Avoid contact with strong oxidizing agents.
Buffers Acetate and phosphate buffers can catalyze hydrolysis.Use buffers with caution and consider their potential catalytic effects.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for inducing and analyzing the degradation of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2 hours. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C in a dry heat oven for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from published methods for related vinca alkaloids and should be validated for this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 5.0 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) ratio of organic solvent to buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 270 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Method Validation:

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is crucial to ensure that the degradation products are well-separated from the parent this compound peak.

Visualizations

degradation_pathway This compound This compound Apovincaminic_acid Apovincaminic Acid This compound->Apovincaminic_acid Hydrolysis (pH, Temp) Other_products Other Minor Degradation Products This compound->Other_products Oxidation, Photolysis

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_action Action instability Rapid Loss of this compound hydrolysis Hydrolysis (pH/Temp) instability->hydrolysis extra_peaks Unexpected HPLC Peaks degradation_products Formation of Degradants extra_peaks->degradation_products check_params Check pH & Temperature hydrolysis->check_params analyze_conditions Review Storage/Handling degradation_products->analyze_conditions forced_degradation Perform Forced Degradation degradation_products->forced_degradation

Caption: Troubleshooting workflow for this compound instability.

References

under stressed conditions, vinpocetine (1; ethyl apovincamin-22-oate) equilibrates with vincaminic acid ethyl ester (2) and 14-epivincaminic acid ethyl ester (3), and hydrolyzes to apovincaminic acid (4).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with vinpocetine. It addresses common challenges encountered during stability and degradation studies, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of vinpocetine under stressed conditions?

A1: Under stressed conditions, vinpocetine (1; ethyl apovincamin-22-oate) is known to equilibrate with vincaminic acid ethyl ester (2) and 14-epivincaminic acid ethyl ester (3). It also undergoes hydrolysis to form apovincaminic acid (4).[1]

Q2: How does pH influence the degradation pathway of vinpocetine?

A2: The degradation pathway of vinpocetine is highly dependent on pH. In acidic conditions (pH 1-3), the major degradation route involves the equilibration of vinpocetine (1) to vincaminic acid ethyl ester (2), which then hydrolyzes to vincaminic acid (5).[1] At neutral pH (3.5-6.0), the primary degradation pathway is the direct hydrolysis of vinpocetine (1) to apovincaminic acid (4).[1]

Q3: What is the kinetic order of vinpocetine degradation?

A3: The kinetics of vinpocetine degradation vary with pH. In the acidic pH range of 1-3, the degradation follows a consecutive reaction with a reversible second-order step. In the pH range of 3.5-6.0, the degradation follows pseudo-first-order kinetics.[1]

Q4: Are there any other factors that can influence vinpocetine degradation?

A4: Yes, factors such as the presence of buffers (e.g., acetate and phosphate), ionic strength, and temperature can significantly affect the rate of degradation.[1] However, the degradation of vinpocetine does not appear to be affected by the presence of oxygen.[1]

Q5: What is the main metabolite of vinpocetine in vivo?

A5: In humans, vinpocetine is rapidly metabolized, and its main active metabolite is apovincaminic acid (AVA).[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks in chromatogram - Incomplete separation of degradation products. - Presence of secondary degradation products. - Contamination of sample or mobile phase.- Optimize HPLC method (e.g., adjust mobile phase composition, gradient, flow rate). - Refer to the degradation pathway diagram to identify potential secondary products. - Ensure proper cleaning of equipment and use high-purity solvents.
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column overload. - Column degradation.- Adjust mobile phase pH to be at least 2 pH units away from the pKa of the analytes. - Reduce sample concentration or injection volume. - Use a new or different column.
Inconsistent retention times - Fluctuation in column temperature. - Changes in mobile phase composition. - Air bubbles in the system.- Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase and ensure proper mixing. - Degas the mobile phase and purge the pump.
No degradation observed under stress conditions - Stress conditions are too mild. - The compound is highly stable under the tested conditions.- Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base). - Confirm the stability of the compound under the applied conditions by running a control sample.

Quantitative Data on Vinpocetine Degradation

Table 1: Illustrative Forced Degradation Data for Vincamine (a related compound)

Stress ConditionTime (h)Percent Recovery (%)Degradation Products (Rf values)
Acid (0.1 N HCl), reflux231.80.23, 0.27, 0.71, 0.84, 0.97
Base (0.1 N NaOH), reflux28.20.14, 0.85, 0.97
Water, reflux868.40.24, 0.84, 0.96
Photostability (UV)894.90.84, 0.96

Data adapted from a study on Vincamine and is for illustrative purposes only.

Experimental Protocols

Forced Degradation Studies

Objective: To generate degradation products of vinpocetine under various stress conditions.

a. Acid Hydrolysis:

  • Accurately weigh approximately 25 mg of vinpocetine and transfer it to a 50 mL volumetric flask.

  • Add 30 mL of methanol and sonicate to dissolve completely.

  • Add 5 mL of 5 N HCl and keep the solution at room temperature for 24 hours.

  • After 24 hours, neutralize the reaction by adding 5 mL of 5 N NaOH solution.

  • Make up the volume to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute 1 mL of the filtrate to 10 mL with the mobile phase for HPLC analysis.

b. Alkaline Hydrolysis:

  • Follow steps 1 and 2 from the acid hydrolysis protocol.

  • Add 5 mL of 5 N NaOH and keep the solution at room temperature for 1 hour.

  • After 1 hour, neutralize the reaction by adding 5 mL of 5 N HCl solution.

  • Follow steps 5 to 7 from the acid hydrolysis protocol.

c. Oxidative Degradation:

  • Follow steps 1 and 2 from the acid hydrolysis protocol.

  • Add 5 mL of 30% hydrogen peroxide solution and keep the solution at room temperature for 24 hours.

  • After 24 hours, neutralize the reaction by adding 5 mL of 30% sodium sulfite solution.

  • Follow steps 5 to 7 from the acid hydrolysis protocol.

d. Thermal Degradation:

  • Place a known amount of solid vinpocetine in a controlled temperature oven at 60°C for 24 hours.

  • After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

e. Photolytic Degradation:

  • Expose a solution of vinpocetine (in a photostable container) to UV light (254 nm) for 24 hours.

  • Analyze the sample by HPLC.

Stability-Indicating RP-HPLC Method

Objective: To separate and quantify vinpocetine from its degradation products.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Eurospher II C18 (250 × 4.6 mm, 5 μm).

  • Mobile Phase: Acetonitrile and 0.02 M KH2PO4 (containing 0.2% v/v triethylamine, adjusted to pH 6 with orthophosphoric acid) in a ratio of 80:20 (v/v).

  • Flow Rate: 0.9 mL/min.

  • Detection Wavelength: 230 nm for vinpocetine and its alkaline hydrolytic product.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Visualizations

Vinpocetine Degradation Pathway cluster_acidic Acidic Conditions (pH 1-3) cluster_neutral Neutral Conditions (pH 3.5-6.0) Vinpocetine_acid Vinpocetine (1) Vincaminic_acid_ethyl_ester Vincaminic acid ethyl ester (2) Vinpocetine_acid->Vincaminic_acid_ethyl_ester Equilibrium Epivincaminic_acid_ethyl_ester 14-Epivincaminic acid ethyl ester (3) Vincaminic_acid_ethyl_ester->Epivincaminic_acid_ethyl_ester Equilibrium Vincaminic_acid Vincaminic acid (5) Vincaminic_acid_ethyl_ester->Vincaminic_acid Hydrolysis Vinpocetine_neutral Vinpocetine (1) Apovincaminic_acid Apovincaminic acid (4) Vinpocetine_neutral->Apovincaminic_acid Hydrolysis

Caption: Vinpocetine degradation pathways under acidic and neutral conditions.

Experimental Workflow for Forced Degradation Study start Start: Vinpocetine Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Sample Preparation (Neutralization, Dilution, Filtration) stress->sample_prep hplc RP-HPLC Analysis sample_prep->hplc data Data Analysis (Peak Identification, Quantification) hplc->data end End: Stability Profile data->end

Caption: Workflow for conducting a forced degradation study of vinpocetine.

Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak Detected check_retention Is retention time consistent with known degradation products? start->check_retention yes_known Identify and quantify peak. check_retention->yes_known Yes no_unknown Investigate further check_retention->no_unknown No check_blank Is the peak present in the blank run? no_unknown->check_blank yes_contamination Source of contamination (Solvent, Glassware, System) check_blank->yes_contamination Yes no_secondary Potential secondary degradation product check_blank->no_secondary No

Caption: A logical guide for troubleshooting unexpected peaks in HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of Apovincamine and Vincamine on Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Apovincamine and its parent compound, Vincamine, focusing on their effects on cerebral blood flow. The information presented is collated from various scientific studies to aid in research and development.

Introduction

Vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor), and its derivative, this compound, have long been investigated for their vasodilatory properties, particularly their impact on cerebral circulation.[1][2] Vincamine has been clinically used for cerebrovascular disorders, while this compound is more commonly studied in the form of its ethyl ester, Vinpocetine, which is also known for its positive effects on brain blood flow.[3][4][5][6][7][8] This guide delves into a comparative analysis of their mechanisms of action, presents available quantitative data on their effects, and outlines typical experimental protocols used to evaluate these compounds.

Comparative Data on Cerebral Blood Flow

Direct quantitative comparisons of this compound and Vincamine from a single, head-to-head clinical trial are limited in the publicly available literature. However, data from separate studies provide insights into their individual efficacy.

ParameterThis compound (as Ethyl Apovincaminate/Vinpocetine)VincamineSource
Primary Mechanism Phosphodiesterase type 1 (PDE1) inhibitorVasodilator, Calcium channel blocker, PDE1 inhibitor[9][10][11][12],[1]
Effect on Cerebral Blood Flow (CBF) General increase in CBFSignificant increase in global and regional CBF[4],[13][14]
Effect in Ischemic Areas Not specified in the available dataMean increase of 13.4% in regional CBF[15]
Effect on Cerebral Vascular Resistance Strongly reducedLeads to a decrease and equalization of hemodynamic resistances[4],[14]
Dosage in Human Studies 10 mg infusion30 mg intravenous infusion over 20 minutes[4],[15]
Observed Quantitative Increase in CBF Not specified as a percentage in the available data1.5 ml/100 g/min (6.1%) increase in global CBF[15]
Animal Study Findings 10-20 µg/kg/min significantly increased cerebral capillary flow rate in dogs-[16]

Note: The quantitative data for each compound are derived from different studies with varying methodologies, subject populations, and administration routes. Therefore, a direct comparison of the absolute values should be made with caution.

Experimental Protocols

The following is a generalized experimental protocol for assessing the effects of this compound or Vincamine on cerebral blood flow, based on methodologies cited in the literature, such as the 133Xenon (¹³³Xe) clearance technique.[3][5][6][14][17][18][19]

Objective: To measure the change in regional cerebral blood flow (rCBF) in human subjects following the administration of this compound or Vincamine.

Subjects: A cohort of healthy volunteers or patients with diagnosed cerebrovascular insufficiency. All subjects would provide informed consent.

Materials:

  • This compound or Vincamine for intravenous administration.

  • ¹³³Xe gas or saline solution for inhalation or injection.

  • A multi-detector scintillation camera or a similar device for measuring gamma radiation.

  • Equipment for monitoring vital signs (blood pressure, heart rate, etc.).

Procedure:

  • Baseline Measurement:

    • Subjects are placed in a supine position in a quiet, controlled environment.

    • A baseline rCBF measurement is taken using the ¹³³Xe clearance technique. This involves either the inhalation of ¹³³Xe gas or an intracarotid injection of ¹³³Xe dissolved in saline.

    • The rate at which the ¹³³Xe is "washed out" of the brain tissue by blood flow is measured by external detectors, and this data is used to calculate rCBF.

  • Drug Administration:

    • A single dose of this compound (e.g., 10 mg) or Vincamine (e.g., 30 mg) is administered via a controlled intravenous infusion over a specified period (e.g., 20 minutes).

  • Post-Dose Measurement:

    • Following the completion of the drug infusion, rCBF measurements are repeated using the ¹³³Xe clearance technique at specific time intervals to determine the onset, peak, and duration of the drug's effect.

  • Data Analysis:

    • The pre- and post-dose rCBF values are compared to determine the statistical significance of any changes.

    • Changes in blood pressure and heart rate are also analyzed to assess the systemic hemodynamic effects of the drugs.

Visualizing the Mechanisms and Workflow

Signaling Pathways

The vasodilatory effects of this compound (Vinpocetine) and Vincamine are mediated through distinct, though potentially overlapping, signaling pathways.

cluster_0 This compound (Vinpocetine) Pathway cluster_1 Vincamine Pathway This compound This compound (Vinpocetine) PDE1 Phosphodiesterase 1 (PDE1) This compound->PDE1 Inhibits cAMP_cGMP ↑ cAMP & cGMP PDE1->cAMP_cGMP Leads to Vasodilation_A Vasodilation cAMP_cGMP->Vasodilation_A Vincamine Vincamine Ca_Channel Voltage-gated Ca²⁺ Channels Vincamine->Ca_Channel Blocks Smooth_Muscle Vascular Smooth Muscle Relaxation Ca_Channel->Smooth_Muscle Leads to Vasodilation_V Vasodilation Smooth_Muscle->Vasodilation_V

Caption: Simplified signaling pathways for this compound and Vincamine-induced vasodilation.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical study comparing the effects of these two compounds.

Start Subject Recruitment (Healthy Volunteers or Patients) Baseline Baseline CBF Measurement (e.g., ¹³³Xe Clearance) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Administer this compound Randomization->GroupA GroupB Group B: Administer Vincamine Randomization->GroupB PostDose Post-Dose CBF Measurement GroupA->PostDose GroupB->PostDose DataAnalysis Data Analysis and Comparison PostDose->DataAnalysis

Caption: A generalized experimental workflow for a comparative cerebral blood flow study.

Conclusion

References

A Comparative In Vivo Analysis of Apovincamine's Mechanism of Action for Neurovascular and Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Apovincamine's (also known as Vinpocetine) in vivo performance against alternative therapeutic agents for cerebrovascular disorders and cognitive impairment. The focus is on the validation of its primary mechanism of action—phosphodiesterase 1 (PDE1) inhibition—and a comparative analysis with other compounds, including a more selective PDE1 inhibitor, ITI-214, and an ergot alkaloid derivative with a different primary mechanism, Nicergoline. The information is supported by experimental data and detailed methodologies to aid in preclinical research and drug development.

Unraveling the In Vivo Mechanism of Action: this compound as a PDE1 Inhibitor

This compound, a synthetic derivative of vincamine, has been a subject of extensive research for its neuroprotective and cognitive-enhancing effects. In living organisms, its principal mechanism of action is the inhibition of phosphodiesterase type 1 (PDE1).[1][2] PDE1 is a key enzyme in the breakdown of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), two crucial second messengers in cellular signaling.[3]

By inhibiting PDE1, this compound leads to an accumulation of intracellular cGMP and cAMP. This elevation triggers a cascade of downstream effects, most notably vasodilation of cerebral blood vessels, which enhances blood flow and the delivery of oxygen and glucose to the brain.[2] Beyond its impact on cerebral circulation, this mechanism also contributes to anti-inflammatory and neuroprotective effects.[2]

Comparative In Vivo Performance: this compound vs. Alternatives

This section presents a comparative analysis of this compound against two alternatives: ITI-214, a highly selective PDE1 inhibitor, and Nicergoline, a compound with a primary mechanism of α-adrenoreceptor blockade but also demonstrating effects on cerebral metabolism.

Table 1: In Vivo Efficacy in a Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
CompoundAnimal ModelKey Efficacy ParameterQuantitative ResultReference
This compound Rat (permanent MCAO)Infarct Volume Reduction42% reduction compared to control[1][4]
Nicergoline Rat (permanent MCAO)Neurological Score ImprovementSignificantly better abnormal posture and paresis scores compared to vehicle
ITI-214 Rat (MCAO)Cognitive OutcomeData not available in the searched literatureN/A

Note: The experimental setups for the studies cited may have variations.

Table 2: In Vivo Efficacy in Models of Cognitive Impairment
CompoundAnimal ModelCognitive TestKey Efficacy ParameterQuantitative ResultReference
This compound Rat (Scopolamine-induced amnesia)Passive AvoidancePrevention of memory disruptionPeak effect at 200 mg/kg P.O.[5]
Nicergoline Rat (Scopolamine-induced amnesia)Passive AvoidanceModerate anti-amnesic effectEffective at 5-40 mg/kg i.p.[6][7]
ITI-214 RatNovel Object RecognitionEnhancement of memory acquisition, consolidation, and retrievalEffective dose range of 0.1–10 mg/kg, P.O.[8][9]

Note: The cognitive tests and models of impairment differ, affecting direct comparability.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

This compound's Primary Mechanism of Action This compound This compound PDE1 Phosphodiesterase 1 (PDE1) This compound->PDE1 inhibits cGMP cGMP PDE1->cGMP degrades cAMP cAMP PDE1->cAMP degrades Vasodilation Cerebral Vasodilation cGMP->Vasodilation promotes Neuroprotection Neuroprotection cAMP->Neuroprotection Anti_inflammation Anti-inflammation cAMP->Anti_inflammation CBF Increased Cerebral Blood Flow Vasodilation->CBF

Caption: this compound's Signaling Pathway.

Experimental Workflow for MCAO Model Animal_Prep Animal Preparation (Rat) Anesthesia Anesthesia Animal_Prep->Anesthesia MCAO Middle Cerebral Artery Occlusion (intraluminal suture) Anesthesia->MCAO Drug_Admin Drug Administration (e.g., this compound) MCAO->Drug_Admin Reperfusion Reperfusion (in transient models) MCAO->Reperfusion Neuro_Assess Neurological Assessment Drug_Admin->Neuro_Assess Reperfusion->Neuro_Assess Infarct_Analysis Infarct Volume Analysis (TTC staining) Neuro_Assess->Infarct_Analysis

Caption: MCAO Experimental Workflow.

Logical Flow of In Vivo Validation Hypothesis Hypothesis: This compound is a PDE1 inhibitor In_Vitro In Vitro Assay: PDE1 Inhibition Hypothesis->In_Vitro In_Vivo_Model In Vivo Model Selection (e.g., MCAO, Scopolamine) In_Vitro->In_Vivo_Model Target_Engagement Target Engagement: Measure cAMP/cGMP levels in brain tissue In_Vivo_Model->Target_Engagement Phenotypic_Outcome Phenotypic Outcome: Measure CBF, Infarct Volume, Cognitive Performance In_Vivo_Model->Phenotypic_Outcome Validation Mechanism Validation Target_Engagement->Validation Phenotypic_Outcome->Validation

Caption: In Vivo Validation Logic.

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is a standard for inducing focal cerebral ischemia to mimic stroke and evaluate neuroprotective agents.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight with free access to water.

  • Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure (Intraluminal Suture Method):

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and cut.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • For permanent MCAO (pMCAO), the suture is left in place. For transient MCAO (tMCAO), the suture is withdrawn after a specific period (e.g., 90 minutes) to allow reperfusion.

  • Drug Administration: this compound (or the test compound) is administered intraperitoneally (i.p.) or intravenously (i.v.) at a predetermined time relative to the occlusion (e.g., 30 minutes post-ischemia).

  • Neurological Assessment: Neurological deficits are scored at 24 hours post-MCAO using a standardized scale (e.g., Bederson's score) to assess posture, circling, and forelimb flexion.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours), animals are euthanized, and brains are removed. Coronal sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured and expressed as a percentage of the total hemispheric area.

Scopolamine-Induced Amnesia Model in Rats (Passive Avoidance Test)

This model is used to assess the effects of compounds on learning and memory deficits induced by the cholinergic antagonist scopolamine.

  • Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The dark chamber has a grid floor for delivering a mild foot shock.

  • Acquisition Trial:

    • Each rat is placed in the light compartment. After a brief habituation period, the door is opened.

    • When the rat enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The latency to enter the dark compartment is recorded.

  • Drug and Amnesia Induction:

    • This compound (or the test compound) is administered at a specific time before the acquisition or retention trial.

    • Scopolamine (e.g., 1 mg/kg, i.p.) is administered 30 minutes before the acquisition trial to induce amnesia.

  • Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory retention.

Novel Object Recognition (NOR) Test in Rats

The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

  • Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm).

  • Habituation: Rats are habituated to the empty arena for 5-10 minutes for 2-3 days prior to testing.

  • Familiarization Phase (T1):

    • Two identical objects are placed in the arena.

    • The rat is allowed to explore the objects for a set period (e.g., 5 minutes).

    • The time spent exploring each object (sniffing or touching with the nose) is recorded.

  • Retention Phase (T2):

    • After a retention interval (e.g., 1 hour or 24 hours), the rat is returned to the arena.

    • One of the familiar objects is replaced with a novel object.

    • The time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

  • Drug Administration: The test compound is administered at a specific time before T1 (to assess effects on acquisition/consolidation) or before T2 (to assess effects on retrieval).

Conclusion

The in vivo validation of this compound's mechanism of action confirms its role as a PDE1 inhibitor that leads to increased cerebral blood flow and neuroprotection. Comparative data, although not always from directly parallel studies, suggests that while this compound is effective in preclinical models of stroke and cognitive impairment, newer, more selective PDE1 inhibitors like ITI-214 show promise in cognitive enhancement without the broader pharmacological profile of this compound. Nicergoline, acting primarily through a different mechanism, also demonstrates neuroprotective and cognitive-enhancing effects, highlighting the multifaceted nature of treating cerebrovascular and neurodegenerative disorders. The provided experimental protocols offer a framework for further comparative studies to elucidate the relative efficacy and therapeutic potential of these compounds.

References

Safety Operating Guide

Navigating the Disposal of Apovincamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal guidelines for Apovincamine have not been officially published. The following procedures are based on established best practices for the disposal of hazardous laboratory and pharmaceutical chemical waste. Researchers must always consult and adhere to their institution's specific safety protocols and local, state, and federal regulations.

The proper disposal of research chemicals like this compound is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals, understanding and implementing these procedures is essential not only for regulatory compliance but also for maintaining a safe work environment.

Immediate Safety and Hazard Profile

This compound is classified as a research chemical and should be handled with care. According to available safety data, this compound is designated as Harmful if swallowed (GHS Hazard statement H302)[1][2]. A safety data sheet for the related compound Vinpocetine reinforces this, advising to "Dispose of contents/ container to an approved waste disposal plant". Therefore, this compound waste must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of unused, expired, or contaminated this compound and associated materials.

Step 1: Waste Identification and Classification

  • Treat all forms of this compound—pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves)—as hazardous chemical waste[3][4].

  • Do not mix this compound waste with non-hazardous waste streams[5].

Step 2: Containerization

  • Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents used[6]. Plastic containers are often preferred for their durability[7].

  • For liquid waste (e.g., solutions containing this compound), use a sealable carboy. For solid waste (e.g., contaminated gloves, weigh boats), a lined pail or sturdy container with a lid is appropriate[4][8].

  • The original container can be used for the disposal of unused, pure this compound[8].

Step 3: Labeling

  • As soon as a container is designated for this compound waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department[4][6].

  • Clearly write the full chemical name, "this compound," and list all other constituents (e.g., solvents, water) with their approximate concentrations or percentages on the label[6]. Do not use chemical abbreviations[6].

  • Include the name of the Principal Investigator, laboratory location, and the date when waste was first added to the container[3][9].

Step 4: Segregation and Storage

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[7][9].

  • Ensure the container is kept closed at all times, except when adding waste[4][6].

  • Segregate the this compound waste container from incompatible chemicals[4][6]. For instance, do not store it with strong acids, bases, or oxidizers unless they are part of the same waste stream and known to be compatible.

  • Utilize secondary containment, such as a larger bin or tray, for all liquid hazardous waste containers to prevent the spread of potential spills[4][6].

Step 5: Requesting Disposal

  • Monitor the amount of waste accumulated. Do not exceed the storage limits for hazardous waste in your SAA.

  • Once the container is full (typically around 75-80% capacity to prevent spills) or when it needs to be removed, schedule a pickup through your institution's EHS office or designated hazardous waste management service[4][7].

  • Do not transport hazardous waste outside of the laboratory yourself[3].

Step 6: Disposal of Empty Containers

  • A container that held this compound must be managed as hazardous waste itself unless properly decontaminated[4].

  • For containers that held acutely toxic chemicals, triple-rinsing with a suitable solvent is often required. The rinsate must be collected and disposed of as hazardous waste[6]. After this procedure, the defaced container may be disposed of in the regular trash, but institutional policies must be confirmed[6].

Quantitative Guidelines for Waste Accumulation

Laboratories are subject to strict limits on the amount of hazardous waste they can accumulate. Adherence to these limits is a key aspect of regulatory compliance.

ParameterLimitRegulation Source
Maximum Hazardous Waste Volume 55 gallonsFederal (EPA)
Maximum Acutely Toxic Waste (P-listed) 1 quart (liquid) or 1 kg (solid)Federal (EPA)
Storage Time Limit Up to 12 months (as long as volume limits are not exceeded)Institutional Guideline

Table Reference:[7][9]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound were found in the reviewed literature. Therefore, chemical treatment of this compound waste in the laboratory is not recommended. The safest and most compliant method is disposal via a licensed hazardous waste management contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research setting.

ApovincamineDisposalWorkflow cluster_prep Preparation & Identification cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start This compound requires disposal (unused, expired, contaminated) classify Classify as Hazardous Chemical Waste start->classify select_container Select appropriate, compatible, and leak-proof container classify->select_container label_container Affix 'Hazardous Waste' label with all required information select_container->label_container add_waste Add this compound waste to labeled container label_container->add_waste store_saa Store in designated Satellite Accumulation Area (SAA) add_waste->store_saa segregate Segregate from incompatible materials Use secondary containment store_saa->segregate keep_closed Keep container securely closed except when adding waste segregate->keep_closed check_full Container full or no longer in use? keep_closed->check_full check_full->add_waste No request_pickup Arrange for disposal via Institutional EHS check_full->request_pickup Yes end Waste collected by authorized personnel request_pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apovincamine
Reactant of Route 2
Apovincamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.